Siremadlin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSXNCBIWWLHD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448867-41-1 | |
| Record name | Siremadlin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siremadlin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siremadlin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Siremadlin's High-Affinity Binding to MDM2: A Technical Overview
For Immediate Release
Introduction
Siremadlin (NVP-HDM201) is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, a critical node in cancer signaling pathways. By binding to the p53-binding pocket of MDM2, this compound effectively blocks the negative regulation of the p53 tumor suppressor.[1] This restores p53 function, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[2] This technical guide provides an in-depth analysis of the binding affinity of this compound to MDM2, details the experimental protocols used for its characterization, and illustrates the underlying signaling pathway and experimental workflows.
Binding Affinity of this compound to MDM2
This compound exhibits a picomolar binding affinity for human MDM2, demonstrating its high potency. Its selectivity for MDM2 over other proteins, particularly MDM4 (also known as MDMX), is a key characteristic that contributes to its therapeutic potential. The quantitative binding parameters are summarized in the table below.
| Target Protein | Binding Parameter | Value (nM) | Fold Selectivity (MDM4/MDM2) |
| Human MDM2 | Ki | 0.21 | >10,000 |
| Human MDM4 | Ki | 3300 |
Table 1: Binding Affinity of this compound for MDM2 and MDM4. The inhibition constant (Ki) values indicate a significantly stronger binding of this compound to MDM2 compared to MDM4.
The MDM2-p53 Signaling Pathway and this compound's Mechanism of Action
The tumor suppressor protein p53 plays a crucial role in preventing tumor formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[1] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[3] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[2]
This compound acts by competitively binding to the hydrophobic pocket on MDM2 that p53 normally occupies.[2] This disruption of the MDM2-p53 interaction prevents the ubiquitination and subsequent degradation of p53.[1] The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to activate downstream target genes, ultimately leading to cell cycle arrest and apoptosis.[1][4]
MDM2-p53 signaling pathway and this compound's intervention.
Experimental Protocols for Determining Binding Affinity
The high-affinity interaction between this compound and MDM2 can be characterized using several biophysical techniques. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of protein-protein interaction inhibitors.[5]
Objective: To quantify the inhibitory effect of this compound on the MDM2-p53 interaction.
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner and an acceptor fluorophore (e.g., a modified allophycocyanin) conjugated to the other. Inhibition of the interaction by a compound like this compound leads to a decrease in the FRET signal.
Methodology:
-
Reagents and Buffers:
-
Recombinant human MDM2 protein, typically with an affinity tag (e.g., His-tag or GST-tag).
-
A peptide derived from the p53 transactivation domain, labeled with an acceptor fluorophore.
-
A lanthanide-labeled antibody or streptavidin (donor) that specifically binds to the tagged MDM2.
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
Add the tagged MDM2 protein and the lanthanide-labeled binding partner to the wells of a microplate and incubate to allow for complex formation.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Add the acceptor-labeled p53 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to reach equilibrium.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the signal ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the MDM2-p53 interaction.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[6]
Objective: To determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the this compound-MDM2 interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (MDM2) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.
Methodology:
-
Sample Preparation:
-
Purified recombinant human MDM2 protein and this compound are extensively dialyzed or dissolved in the same buffer to minimize heats of dilution.[7]
-
The concentrations of both components are precisely determined.
-
-
Procedure:
-
The MDM2 solution is loaded into the sample cell of the ITC instrument, and the this compound solution is loaded into the injection syringe.[8]
-
A series of small injections of this compound into the MDM2 solution are performed at a constant temperature.
-
The heat change after each injection is measured by the instrument.[9]
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of this compound to MDM2.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the KD, n, and ΔH.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[10]
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) for the this compound-MDM2 interaction.
Principle: One of the binding partners (ligand, e.g., MDM2) is immobilized on a sensor chip. The other binding partner (analyte, e.g., this compound) is flowed over the surface. The binding and dissociation are monitored in real-time as changes in the SPR signal.[11]
Methodology:
-
Immobilization:
-
The MDM2 protein is immobilized onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[12]
-
-
Binding Analysis:
-
A running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of this compound in the running buffer are injected over the surface for a defined period (association phase).
-
The running buffer is then flowed over the surface again to monitor the dissociation of the complex (dissociation phase).[12]
-
The sensor surface is regenerated between cycles with a suitable regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation curves are globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.
-
The KD is calculated as the ratio of koff/kon.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a small molecule inhibitor of a protein-protein interaction.
References
- 1. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. mdpi.com [mdpi.com]
The p53-MDM2 Interaction: A Core Target for Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2] It responds to a variety of cellular stresses, including DNA damage and oncogenic signaling, by inducing responses such as cell cycle arrest, apoptosis, and DNA repair.[2][3] The function of p53 is lost in over half of all human cancers, either through direct mutation of the TP53 gene or through functional inactivation of the wild-type p53 protein.[1][4][5] A primary mechanism for this inactivation is the overexpression of its principal cellular antagonist, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[5][6] This makes the disruption of the p53-MDM2 interaction a highly attractive strategy for cancer therapy, particularly in tumors that retain wild-type p53.[4][7]
The p53-MDM2 Signaling Pathway: An Autoregulatory Feedback Loop
Under normal, unstressed conditions, p53 and MDM2 form an autoregulatory feedback loop that maintains low intracellular levels of p53.[6][8] Activated p53 functions as a transcription factor, binding to the promoter of the MDM2 gene and inducing its expression.[8][9] The resulting MDM2 protein, in turn, binds directly to the N-terminal transactivation domain of p53.[7][8] This interaction inhibits p53's transcriptional activity and, crucially, the E3 ligase function of MDM2 targets p53 for ubiquitination and subsequent degradation by the proteasome.[6][9][10] This constant cycle ensures p53 levels are kept in check. In many cancers, the MDM2 gene is amplified, leading to an overabundance of MDM2 protein, excessive p53 degradation, and a crippling of this critical tumor suppression pathway.[5][11][12]
Caption: The p53-MDM2 autoregulatory feedback loop.
Mechanism of Action of MDM2 Inhibitors
The therapeutic strategy of MDM2 inhibition focuses on disrupting the direct protein-protein interaction between MDM2 and p53.[11] Small-molecule inhibitors are designed to bind with high affinity to the p53-binding pocket on the MDM2 protein.[11] This pocket is a deep hydrophobic cleft that accommodates three key hydrophobic residues from p53: Phe19, Trp23, and Leu26.[4][7] By occupying this pocket, the inhibitors competitively block MDM2 from binding to p53.[11]
This action liberates p53 from MDM2's negative control, leading to several key downstream events:
-
p53 Stabilization : p53 is no longer targeted for ubiquitination and proteasomal degradation, leading to its rapid accumulation within the cell.[11][13]
-
p53 Activation : The stabilized p53 is free to act as a transcription factor, activating a cascade of target genes.[1][14]
-
Tumor Suppressive Outcomes : The transcription of p53 target genes, such as p21 (CDKN1A), PUMA, and BAX, results in cell cycle arrest (primarily at the G1/S checkpoint), apoptosis (programmed cell death), or senescence, effectively halting the proliferation of cancer cells.[8][11][14][15]
Caption: Mechanism of action for p53-MDM2 inhibitors.
Quantitative Data Summary
The development of potent and selective MDM2 inhibitors has been a significant focus of medicinal chemistry. The following tables summarize key quantitative data for several compounds that have advanced to clinical trials.
Table 1: Preclinical Data for Key MDM2 Inhibitors (Binding Affinity & Cellular Potency)
| Compound | MDM2 Binding Affinity | Cellular Potency (IC50) | Cell Line(s) | Reference(s) |
| Nutlin-3a | IC50: 90 nM | - | - | [16] |
| RG7112 | IC50: 18 nM | 0.18–2.2 μM (p53-WT) | Various | [7] |
| Idasanutlin (RG7388) | IC50: 6 nM | Average: 30 nM (p53-WT) | Various | [7] |
| AMG-232 | Ki: 0.44 nM | 60-80 nM | RS4;11, SJSA-1 | [7] |
| Milademetan (DS-3032b) | - | Induces apoptosis | p53-WT lines | [17] |
| CGM097 | - | - | - | [7] |
| ALRN-6924 | Dual MDM2/MDMX inhibitor | Antitumor efficacy noted | p53-WT tumors | [18] |
Table 2: Preclinical Pharmacokinetic Data for Selected MDM2 Inhibitors
| Compound (Analog) | Dose & Route | Cmax | AUC | t1/2 | Species | Reference(s) |
| RG7112 (Analog 3) | 50 mg/kg, oral | 15.5 µg/mL | 251.2 µg·h/mL | 8.8 h | Mouse | [7] |
| AMG-232 (Compound 9) | 100 mg/kg, oral | High systemic exposure | - | - | Mouse | [7] |
| Navitoclax Analog (12) | 150-200 mg/kg, oral | - | - | - | Mouse | [7] |
Table 3: Clinical Trial Data for Selected MDM2 Inhibitors
| Compound | Phase | Indication(s) | Key Finding(s) | Reference(s) |
| Milademetan | Phase I | Advanced Solid Tumors/Lymphomas | Disease Control Rate: 45.8%; Median PFS: 4.0 months | [17] |
| RG7112 | Clinical Trials | Chronic Myelogenous Leukemia | Activated p53 pathway, reduced cell proliferation | [19] |
| Idasanutlin (RG7388) | Phase III | - | - | [20] |
| ALRN-6924 | Phase I | Solid Tumors/Lymphomas (p53-WT) | Good tolerability and preliminary antitumor efficacy | [18] |
| CGM097 | Clinical Trials | Advanced solid tumors (p53-WT) | Upregulation of p53 target genes | [7][21] |
Experimental Protocols
Validating the efficacy of p53-MDM2 inhibitors requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Experimental Workflow for Inhibitor Screening
Caption: General experimental workflow for MDM2 inhibitor screening.
Protocol 1: AlphaLISA for p53-MDM2 Interaction Screening
Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based, no-wash immunoassay ideal for high-throughput screening of protein-protein interaction inhibitors.[22][23]
Principle: Donor and Acceptor beads are brought into proximity when tagged p53 and MDM2 proteins interact.[10] Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at ~615 nm.[24] An inhibitor disrupts the protein interaction, separating the beads and reducing the signal.[22]
Materials:
-
Recombinant GST-tagged MDM2 and His-tagged p53.[22]
-
AlphaLISA GSH Acceptor beads and Ni-Chelate Donor beads.[22]
-
AlphaLISA PPI Buffer (1X).[22]
-
Test compounds (e.g., Nutlin-3a as a positive control) serially diluted in DMSO.
-
384-well microplates.
-
EnVision or equivalent plate reader with Alpha settings.[22]
Methodology:
-
Reagent Preparation: Prepare all reagents in 1X AlphaLISA PPI Buffer. Final concentrations for proteins are typically in the low nanomolar range (e.g., 1 nM GST-MDM2, 1 nM His-p53).[22] Bead concentrations are typically 20 µg/mL.[22]
-
Compound Plating: Dispense 10 µL of various concentrations of the test compound (e.g., Nutlin-3a) into the wells of a 384-well plate.
-
Protein Incubation: Add 5 µL of GST-MDM2 (to a final concentration of 1 nM) and 5 µL of His-p53 (to a final concentration of 1 nM) to the wells containing the compound.[22]
-
Incubate: Incubate the plate for 60 minutes at room temperature to allow protein interaction and inhibition to occur.[22]
-
Acceptor Bead Addition: Add 10 µL of GSH AlphaLISA Acceptor beads (final concentration 20 µg/mL). Incubate for 60 minutes at room temperature, protected from light.[22]
-
Donor Bead Addition: Add 10 µL of Ni-Chelate Donor beads (final concentration 20 µg/mL). Incubate for 60 minutes at room temperature, protected from light.[22]
-
Signal Reading: Read the plate on an EnVision multimode plate reader using standard AlphaLISA settings.[22]
-
Data Analysis: Plot the AlphaLISA signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_d).[25][26]
Principle: One protein (the ligand, e.g., p53 peptide) is immobilized on a sensor chip.[16] The other protein (the analyte, e.g., MDM2), alone or pre-incubated with an inhibitor, is flowed over the surface.[16][27] Binding changes the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[27]
Materials:
-
Biacore T100 or similar SPR instrument.
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant p53 peptide (e.g., residues 15-29) as the ligand.[16][26]
-
Recombinant MDM2 protein as the analyte.
-
Test compounds/inhibitors.
-
SPR running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4).[16]
Methodology:
-
Ligand Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the p53 peptide solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Competition Assay for Inhibitor Affinity:
-
Prepare a series of solutions containing a fixed concentration of MDM2 analyte (e.g., 50 nM) pre-incubated with varying concentrations of the inhibitor for 30 minutes at room temperature.[16]
-
Inject each solution over the p53-immobilized sensor surface at a constant flow rate (e.g., 20 µL/min) for a set time (e.g., 2 minutes) to monitor association.[16]
-
Follow with an injection of running buffer to monitor dissociation for a set time (e.g., 4 minutes).[16]
-
Regenerate the sensor surface between cycles with a pulse of a low pH solution (e.g., glycine-HCl).
-
-
Data Analysis:
Protocol 3: Cellular Assay for p53 Pathway Activation (Western Blot)
This assay confirms that an inhibitor functions within a cellular context to stabilize p53 and activate its downstream signaling.
Principle: Cancer cells with wild-type p53 (e.g., SJSA-1 osteosarcoma cells, which have MDM2 amplification) are treated with the inhibitor.[7] Cell lysates are then analyzed by Western blot to detect changes in the protein levels of p53 and its transcriptional targets, p21 and MDM2. An effective inhibitor will cause a time- and dose-dependent increase in all three proteins.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, MCF7, HCT-116).
-
Cell culture medium and supplements.
-
Test inhibitor and DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and denature by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p53) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities relative to the loading control (β-actin) to determine the fold-change in p53, p21, and MDM2 protein levels upon inhibitor treatment.
References
- 1. targetedonc.com [targetedonc.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2-p53 Interaction | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. massivebio.com [massivebio.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. youtube.com [youtube.com]
- 15. mdpi.com [mdpi.com]
- 16. pnas.org [pnas.org]
- 17. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. revvity.com [revvity.com]
- 24. Development of a novel immunoassay to detect interactions with the transactivation domain of p53: application to screening of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. A Quantitative Systems Approach to Define Novel Effects of Tumour p53 Mutations on Binding Oncoprotein MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Siremadlin in Inducing Apoptosis and Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siremadlin (HDM201) is a potent and selective second-generation small molecule inhibitor of the MDM2-p53 interaction.[1][2] By disrupting the negative regulation of the tumor suppressor protein p53 by its primary E3 ubiquitin ligase, MDM2, this compound reactivates the p53 signaling pathway in cancer cells harboring wild-type TP53.[3][4] This reactivation leads to two critical anti-tumor outcomes: cell cycle arrest and apoptosis.[5][6] This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies used to characterize the biological effects of this compound. It is intended to be a comprehensive resource for researchers and drug development professionals working on p53-targeted cancer therapies.
Core Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[7] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or, in cases of severe damage, trigger apoptosis to eliminate compromised cells.[8] The activity and stability of p53 are tightly regulated by the E3 ubiquitin ligase MDM2.[3] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[6] In many cancers with wild-type TP53, the p53 pathway is functionally inactivated through the overexpression or amplification of MDM2.[6]
This compound is designed to specifically bind to the p53-binding pocket of MDM2, effectively blocking the MDM2-p53 interaction.[4][5] This disruption prevents the MDM2-mediated degradation of p53, leading to the accumulation and stabilization of p53 protein within the cancer cell.[1][3] The stabilized p53 is then free to act as a transcription factor, upregulating the expression of its target genes that control cell cycle progression and apoptosis.[3][6]
Induction of Apoptosis by this compound
The reactivation of p53 by this compound leads to the transcriptional activation of several pro-apoptotic genes. A key player in this process is the BH3-only protein PUMA (p53-upregulated modulator of apoptosis).[9] PUMA is a potent initiator of apoptosis that functions by binding to and inhibiting anti-apoptotic Bcl-2 family members, thereby allowing for the activation of the pro-apoptotic proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. A hallmark of this compound-induced apoptosis is the cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a substrate of activated caspases.[3][10]
Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound have been quantified in various preclinical models. The half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells are common metrics used to assess its potency.
| Cell Line | TP53 Status | IC50 (nM) | Assay Type | Reference |
| Nalm-6 | Wild-Type | ≤ 146 | XTT | [11] |
| OCI-Ly3 | Wild-Type | ≤ 146 | XTT | [11] |
| HAL-01 | Wild-Type | ≤ 146 | XTT | [11] |
| Ramos | Mutant | > 10,000 | XTT | [11] |
| Raji | Mutant | > 10,000 | XTT | [11] |
| Pfeiffer | Null | > 10,000 | XTT | [11] |
Table 1: this compound IC50 Values in B-Cell Lines.
| Cell Type | Treatment | % Viable Cells (mean ± SEM) | % Early Apoptotic Cells (Fold Change) | % Late Apoptotic Cells (Fold Change) | Reference |
| Primary CLL Samples (n=3) | 0.3 µM this compound (48h) | 51 ± 10 | Increased | Increased | [11] |
| Primary CLL Samples (n=3) | 1 µM this compound (48h) | 27 ± 6 | Significantly Increased | Significantly Increased | [11] |
Table 2: Dose-Dependent Induction of Apoptosis in Primary Chronic Lymphocytic Leukemia (CLL) Cells.
Induction of Cell Cycle Arrest by this compound
In addition to apoptosis, p53 activation by this compound can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A critical mediator of this effect is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[3] p53 directly binds to the promoter of the CDKN1A gene, leading to increased p21 expression. p21 then inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression, thereby halting the cell cycle and preventing the proliferation of cancer cells. Preclinical studies have shown that lower, fractionated doses of this compound tend to induce p21 expression and a delayed accumulation of apoptotic cells, whereas higher, pulsed doses promote rapid apoptosis through PUMA induction.[6][8]
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., Nalm-6 for TP53 wild-type)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (HDM201)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.[12]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[11]
-
Add 10 µL of MTT solution (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 1-4 hours at 37°C.[9][13]
-
For the MTT assay, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.[13]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for p53 Pathway Proteins
This protocol is for detecting the expression levels of key proteins in the p53 pathway following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-p21, anti-PUMA, anti-PARP (cleaved), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. selleckchem.com [selleckchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. pubcompare.ai [pubcompare.ai]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Preclinical Evaluation of Siremadlin (HDM201) in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical evaluation of Siremadlin (HDM201), a selective, orally bioavailable small-molecule inhibitor of the p53-MDM2 interaction, for the treatment of solid tumors.
Introduction: The Rationale for MDM2 Inhibition
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and senescence. In many cancers, the function of p53 is compromised. While direct mutation of the TP53 gene is common, a significant portion of tumors retain wild-type TP53 but have its function suppressed by other mechanisms. One of the primary negative regulators of p53 is the Murine Double Minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] Overexpression or amplification of the MDM2 gene is a common event in various cancers, leading to the effective inactivation of wild-type p53.[2][3]
This compound is a second-generation MDM2 inhibitor designed to disrupt the p53-MDM2 interaction.[1][4] This disruption is intended to stabilize and activate p53, thereby restoring its tumor-suppressive functions in cancer cells with wild-type TP53.[2][3][5] This guide summarizes the key preclinical data that formed the basis for the clinical development of this compound in solid tumors.
Mechanism of Action of this compound
This compound is a highly potent and selective inhibitor of the p53-MDM2 interaction, with a picomolar affinity for MDM2 and over 10,000-fold selectivity against the related protein MDM4 (MDMX).[5] By binding to the p53-binding pocket of MDM2, this compound blocks the protein-protein interaction, preventing MDM2 from targeting p53 for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to the accumulation of p53 protein in the nucleus, where it can act as a transcription factor to regulate the expression of its target genes.
The activation of the p53 pathway by this compound results in two primary dose-dependent outcomes observed in preclinical models:
-
Fractionated, low-dose administration tends to induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[6]
-
Pulsed, high-dose administration preferentially induces the expression of the pro-apoptotic protein PUMA, triggering rapid apoptosis.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C26H24Cl2N6O4 | CID 71678098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the High Selectivity of Siremadlin for MDM2 over MDM4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siremadlin (also known as HDM201) is a potent, orally bioavailable small molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] It is a second-generation compound designed to stabilize and reactivate the tumor suppressor protein p53 in cancer cells where the p53 pathway is intact (wild-type). The p53 protein plays a critical role in preventing tumor formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3]
The activity of p53 is primarily regulated by two homologous proteins: MDM2 and MDM4 (also known as MDMX). Both proteins bind to the N-terminal transactivation domain of p53, inhibiting its function. MDM2, acting as an E3 ubiquitin ligase, targets p53 for proteasomal degradation.[4] While MDM4 lacks intrinsic E3 ligase activity, it is a crucial inhibitor of p53's transcriptional activity.[5] Given the distinct and synergistic roles of MDM2 and MDM4 in suppressing p53, the selectivity of inhibitory compounds is a critical aspect of their therapeutic profile. This compound exhibits remarkable selectivity for MDM2 over MDM4, a key feature that defines its mechanism of action and clinical potential.[1][6] This guide provides an in-depth examination of this selectivity, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data: this compound's Binding Affinity
The selectivity of this compound is quantitatively demonstrated by the significant difference in its binding affinity for MDM2 compared to MDM4. The dissociation constant (Ki) is a measure of binding affinity; a lower Ki value indicates a stronger binding interaction.
| Compound | Target Protein | Binding Affinity (Ki) | Selectivity (MDM4 Ki / MDM2 Ki) |
| This compound | Human MDM2 | 0.21 nM[1] | >15,000-fold |
| This compound | Human MDM4 | 3300 nM[1] |
Table 1: Comparative binding affinities of this compound for MDM2 and MDM4.
The data clearly shows that this compound binds to MDM2 with picomolar affinity, whereas its interaction with MDM4 is in the micromolar range, resulting in a selectivity ratio of over 10,000-fold.[1][6] This high degree of selectivity ensures that the primary therapeutic action of this compound is mediated through the specific inhibition of the MDM2-p53 interaction.
Signaling Pathway and Mechanism of Action
This compound's therapeutic effect is rooted in its ability to disrupt the negative feedback loop between p53 and MDM2.
-
Normal State: In unstressed, p53 wild-type cells, MDM2 continuously binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome. This keeps p53 levels low.[4]
-
This compound Intervention: this compound is designed to fit into the deep hydrophobic pocket on the surface of the MDM2 protein where p53 normally binds.[3][7] By occupying this site, this compound physically blocks the MDM2-p53 interaction.
-
p53 Activation: The disruption of this interaction prevents p53 from being degraded. Consequently, p53 accumulates in the nucleus, where it can act as a transcription factor.
-
Tumor Suppression: Activated p53 induces the expression of target genes involved in tumor suppression, such as CDKN1A (which encodes for p21, a cell cycle inhibitor) and pro-apoptotic genes, leading to cell cycle arrest and apoptosis in cancer cells.[3]
Experimental Protocols
The binding affinity and selectivity of compounds like this compound are typically determined using in vitro biophysical assays. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are two common high-throughput methods.[8][9][10]
Fluorescence Polarization (FP) Competition Assay
This assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein.
Principle: A small, fluorescently labeled peptide derived from p53 tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger MDM2 or MDM4 protein, its tumbling slows dramatically, leading to a high polarization signal. A competitive inhibitor like this compound will displace the fluorescent peptide, causing the signal to decrease.
Detailed Methodology:
-
Reagents and Preparation:
-
Buffer: A suitable assay buffer is prepared (e.g., 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100).[11]
-
Proteins: Recombinant human MDM2 (N-terminal domain) and MDM4 (N-terminal domain) are purified.
-
Fluorescent Probe: A peptide corresponding to the p53 N-terminal binding domain (residues 15-29) is synthesized and labeled with a fluorophore (e.g., TAMRA or FITC).
-
Test Compound: this compound is serially diluted in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
The assay is performed in a 384-well microplate.
-
To each well, add the fluorescently labeled p53 peptide at a constant concentration (e.g., 50 nM).
-
Add the MDM2 or MDM4 protein at a constant concentration (e.g., 1 µM).[9]
-
Add the serially diluted this compound or DMSO as a control.
-
The plate is incubated at room temperature for a set period (e.g., 1-3 hours) to reach binding equilibrium.[11]
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
The data is plotted as polarization signal versus the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is used to calculate the IC50 value (the concentration of inhibitor required to displace 50% of the bound probe). The Ki is then derived from the IC50 using the Cheng-Prusoff equation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures energy transfer between two fluorophores (a donor and an acceptor) when they are in close proximity.
Principle: MDM2 is labeled with a long-lifetime donor fluorophore (e.g., Terbium chelate), and a p53-derived peptide is labeled with an acceptor fluorophore (e.g., fluorescein). When the p53 peptide binds to MDM2, the donor and acceptor are brought close enough for FRET to occur. Excitation of the donor results in emission from the acceptor. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.
Methodology: The protocol is similar to the FP assay, involving the preparation of labeled reagents, incubation with the inhibitor, and measurement on a plate reader capable of time-resolved fluorescence detection. TR-FRET is often considered more robust for high-throughput screening as it is less susceptible to interference from compound autofluorescence.[12][13]
Structural Basis of Selectivity
The high selectivity of this compound for MDM2 over MDM4 arises from subtle but critical differences in the topography and amino acid composition of their respective p53-binding pockets. While both proteins share a similar overall structure in this region, the pocket in MDM2 is known to be more "plastic" and accommodating than the corresponding pocket in MDM4.
This compound is an optimized compound designed to exploit these differences. It forms specific hydrophobic and hydrogen-bonding interactions with key residues within the MDM2 pocket that cannot be replicated to the same extent within the more constrained MDM4 pocket. This results in a highly stable, low-energy complex with MDM2 (picomolar Ki) and a much less stable, transient interaction with MDM4 (micromolar Ki).
This compound is a highly selective inhibitor, demonstrating a binding affinity for MDM2 that is over 10,000 times greater than for its homolog, MDM4.[1][6] This selectivity is a deliberately engineered feature, arising from the compound's optimized fit within the unique topology of the MDM2 p53-binding pocket. This precise targeting allows this compound to effectively block the MDM2-p53 interaction, leading to the robust activation of the p53 tumor suppressor pathway with minimal off-target effects on MDM4. The ability to quantify this selectivity through robust biophysical assays like FP and TR-FRET is fundamental to the preclinical and clinical development of such targeted therapies. This in-depth understanding of its molecular interactions solidifies the rationale for this compound's use as a potent and specific therapeutic agent in p53 wild-type cancers.[14][15]
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Siremadlin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase clinical trial results for Siremadlin (HDM201), a selective inhibitor of the p53-MDM2 interaction. The data presented is primarily from the first-in-human, Phase I dose-escalation and expansion study (NCT02143635) in patients with advanced wild-type TP53 solid tumors and acute leukemia.[1][2]
Core Mechanism of Action
This compound is an orally bioavailable small molecule that inhibits the interaction between the MDM2 protein and the tumor suppressor protein p53.[3][4] MDM2 is a primary negative regulator of p53, targeting it for proteasomal degradation.[1][5] By blocking this interaction, this compound stabilizes p53, leading to the activation of p53-mediated pathways that can induce cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[3][5]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in restoring p53 function.
Caption: this compound inhibits MDM2, leading to p53 activation and tumor suppression.
Quantitative Data Summary
The following tables summarize the key quantitative data from the NCT02143635 clinical trial.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Solid Tumors (n=115) | Hematologic Malignancies (n=93) |
| Median Age, years (range) | 60 (21-82) | 64 (29-86) |
| ECOG Performance Status 0-1, n (%) | 97 (84) | 78 (84) |
| Tumor Types, n (%) | ||
| Sarcoma | 35 (30) | - |
| Colorectal Cancer | 14 (12) | - |
| Breast Cancer | 10 (9) | - |
| Acute Myeloid Leukemia (AML) | - | 91 (98) |
| Acute Lymphoblastic Leukemia (ALL) | - | 2 (2) |
| Data derived from the first-in-human Phase I study.[1][2] |
Table 2: Dosing Regimens and Recommended Doses for Expansion (RDEs)
| Regimen | Dosing Schedule | Patient Population | Dose Range Explored | Recommended Dose for Expansion (RDE) |
| 1A | Day 1 of a 21-day cycle | Solid Tumors & Hematologic | 12.5–350 mg | 250 mg (Hematologic) |
| 1B | Days 1 and 8 of a 28-day cycle | Solid Tumors & Hematologic | 120–200 mg | 120 mg (Solid & Hematologic) |
| 2A | Days 1–14 of a 28-day cycle | Solid Tumors & Hematologic | 1–20 mg | Not Determined |
| 2C | Days 1–7 of a 28-day cycle | Solid Tumors & Hematologic | 15–45 mg | 45 mg (Hematologic) |
| Data from the dose-escalation phase of the NCT02143635 trial.[1][6] |
Table 3: Preliminary Efficacy - Overall Response Rates (ORR) at RDEs
| Patient Population | Regimen | ORR (95% CI) |
| Solid Tumors | 1B (120 mg) | 10.3% (2.2–27.4) |
| Acute Myeloid Leukemia (AML) | 1A (250 mg) | 20.0% (4.3–48.1) |
| Acute Myeloid Leukemia (AML) | 1B (120 mg) | 4.2% (0.1–21.1) |
| Acute Myeloid Leukemia (AML) | 2C (45 mg) | 22.2% (8.6–42.3) |
| CI: Confidence Interval. Efficacy data based on investigator assessment.[1][6][7] |
Table 4: Common Grade 3/4 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Solid Tumors (n=115) | Hematologic Malignancies (n=93) |
| Any Grade 3/4 TRAE | 45% | 71% |
| Thrombocytopenia | 17% | 34% |
| Neutropenia | 12% | 31% |
| Anemia | 8% | 20% |
| Febrile Neutropenia | 2% | 15% |
| Nausea | 4% | 1% |
| Vomiting | 3% | 1% |
| Tumor Lysis Syndrome | 0% | 24% |
| Data reflects the most common Grade 3/4 TRAEs observed across all dosing regimens.[1][2][6] |
Experimental Protocols
Detailed experimental protocols were not fully disclosed in the primary publications. The following descriptions are based on the information provided and standard methodologies for clinical trials.
Patient Eligibility and TP53 Status Determination
-
Inclusion Criteria: Patients aged ≥18 years with an ECOG performance status of 0–2 and histologically confirmed advanced solid or hematologic malignancies with wild-type TP53 status were enrolled.[8] Patients with solid tumors were required to have treatment-refractory disease, while those with hematologic malignancies had relapsed/refractory or were unsuitable for standard induction therapy.[8]
-
TP53 Sequencing: Wild-type TP53 status was a key inclusion criterion. While the specific sequencing protocol was not detailed, standard practice for clinical trials involves Next-Generation Sequencing (NGS) of DNA extracted from tumor tissue or bone marrow aspirate.[9][10] This analysis typically covers all coding exons of the TP53 gene to detect single nucleotide variants and small insertions/deletions.[9]
Dose Escalation and RDE Determination
A Bayesian logistic regression model with escalation with overdose control (EWOC) was used to guide dose escalation.[11] The primary endpoint for dose escalation was the incidence of dose-limiting toxicities (DLTs) during the first cycle of treatment. The Recommended Dose for Expansion (RDE) was determined by investigators and the sponsor based on the probability of DLTs and all available safety, efficacy, pharmacokinetic (PK), and pharmacodynamic (PD) data.[2]
Pharmacokinetic (PK) Analysis
-
Sample Collection: Plasma and blood samples were collected pre-dose and at specified time points post-dose, depending on the treatment regimen.[12]
-
Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]
-
Parameter Derivation: PK parameters, including Cmax (maximum observed concentration) and AUClast (area under the concentration-time curve from time 0 to the last measurable concentration), were derived by non-compartmental analysis.[13]
Pharmacodynamic (PD) Analysis
-
Biomarker: Growth/differentiation factor-15 (GDF-15), a known p53 target gene, was used as a pharmacodynamic biomarker to confirm target engagement.[1]
-
Methodology: Changes in GDF-15 levels in the blood from baseline were measured.[12] This is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A general ELISA protocol involves coating a microplate with a capture antibody, adding patient samples, followed by a biotinylated detection antibody, and a streptavidin-HRP conjugate for colorimetric detection.[14]
Clinical Response Assessment
-
Solid Tumors: Tumor response was assessed according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[1][2] This involves measuring the longest diameter of target lesions and assessing non-target lesions and new lesions.
-
Acute Myeloid Leukemia (AML): Response in AML patients was evaluated based on the International Working Group (IWG) for AML criteria.[6][15] These criteria include assessment of bone marrow blasts, peripheral blood counts (neutrophils and platelets), and evidence of extramedullary disease.[3][6]
Visualizations
Clinical Trial Workflow
The diagram below outlines the workflow of the first-in-human Phase I study of this compound.
References
- 1. project.eortc.org [project.eortc.org]
- 2. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Table 24, Hematologic Response According to International Working Group AML Response Criteria - Azacitidine (Onureg) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 5. Design Considerations for Dose-Expansion Cohorts in Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biostats.bepress.com [biostats.bepress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TP53 Clinical Trial Assay - Almac [almacgroup.com]
- 10. massivebio.com [massivebio.com]
- 11. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
- 15. Revised recommendations of the International Working Group for Diagnosis, Standardization of Response Criteria, Treatment Outcomes, and Reporting Standards for Therapeutic Trials in Acute Myeloid Leukemia. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Siremadlin In Vitro Cell Viability Assays (MTS/XTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siremadlin (also known as HDM201) is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting this interaction, this compound stabilizes the p53 tumor suppressor protein, leading to the activation of the p53 signaling pathway. This activation can result in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][3] Assessing the in vitro efficacy of this compound is crucial for understanding its therapeutic potential. This document provides detailed protocols for determining cell viability upon this compound treatment using two common colorimetric assays: the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay and the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.
Mechanism of Action: The p53-MDM2 Signaling Pathway
This compound functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which is the primary negative regulator of the p53 tumor suppressor.[1][2][3] In normal, unstressed cells, MDM2 binds to p53, targeting it for proteasomal degradation and thereby keeping its levels low.[4] In cancer cells with wild-type TP53 where MDM2 is often overexpressed, this compound binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This blockage leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce apoptosis or cell cycle arrest.[1][3]
Figure 1. This compound's mechanism of action on the p53-MDM2 pathway.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various B-cell lines after 72 hours of treatment, as determined by an XTT assay.[5] The data highlights the selectivity of this compound for TP53 wild-type cells.
| Cell Line | TP53 Status | Mean IC50 (nM) ± SD |
| Nalm-6 | Wild-Type (+/+) | 146 ± 2.5 |
| OCI-Ly3 | Wild-Type | 110 ± 1.5 |
| HAL-01 | Wild-Type | 125 ± 3.1 |
| Nalm-6 | Heterozygous (+/-) | 165 ± 4.2 |
| Nalm-6 | Homozygous (-/-) | >10,000 |
| Ramos | Mutant | >10,000 |
| Raji | Mutant | >10,000 |
| Pfeiffer | Null | >10,000 |
Data sourced from a study by Aptullahoglu et al. (2025).[5]
In a study on primary Chronic Lymphocytic Leukemia (CLL) cells with wild-type TP53, this compound treatment for 48 hours led to a significant decrease in cell viability. The normalized percentage of viable cells decreased to 51 ± 10% at a concentration of 0.3 µM and to 27 ± 6% at 1 µM.[1]
Experimental Protocols
The following are detailed protocols for performing MTS and XTT cell viability assays to evaluate the effect of this compound.
MTS Cell Viability Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound (HDM201)
-
Cell line(s) of interest
-
Complete cell culture medium
-
96-well clear, flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-well spectrophotometer (ELISA reader)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95% by Trypan Blue exclusion.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells, and 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to adhere (for adherent cells) and stabilize.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells (for adherent cells) or add the drug solution directly (for suspension cells).
-
Add 100 µL of the diluted this compound solutions to the respective wells. For the vehicle control wells, add medium with the same final concentration of the solvent.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time may need to be optimized for different cell lines.
-
Gently shake the plate for a few seconds to ensure uniform distribution of the colored formazan product.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
XTT Cell Viability Assay Protocol
This protocol is based on the methodology used in a study evaluating this compound in B-cell lines and primary CLL cells.[5]
Materials:
-
This compound (HDM201)
-
Cell line(s) of interest or primary cells
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
XTT labeling reagent and electron-coupling reagent (e.g., from a commercial kit)
-
Multi-well spectrophotometer (ELISA reader)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For cell lines, plate cells at a density of 0.2 x 10^6 cells/mL in 100 µL of culture medium per well in a 96-well plate and incubate for 24 hours prior to treatment.[5]
-
For primary cells, use 5 x 10^6 cells/mL in 100 µL of medium per well and proceed directly to treatment.[5]
-
Include wells with medium only for background measurement.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0 to 10 µM for cell lines or 0 to 3000 nM for primary cells.[5]
-
Add the diluted this compound solutions to the appropriate wells.
-
Incubate the plates at 37°C for the desired duration (e.g., 48 or 72 hours).[5]
-
-
XTT Assay:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 4-6 hours at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Measure the absorbance of the samples spectrophotometrically at a wavelength between 450 and 500 nm. A reference wavelength of 650 nm can be used to subtract non-specific background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the background control wells from all other readings.
-
Calculate the percentage of cell viability as described in the MTS protocol.
-
Determine the IC50 values by plotting the percentage of cell viability against the log of the this compound concentration.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the in vitro cell viability of this compound using either the MTS or XTT assay.
Figure 2. General workflow for MTS/XTT cell viability assays with this compound.
References
- 1. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of p53 and p21 Induction by Siremadlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siremadlin (also known as HDM201) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type TP53, the MDM2 protein acts as a key negative regulator of the p53 tumor suppressor by targeting it for proteasomal degradation. This compound binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[2][3] This inhibition leads to the stabilization and accumulation of p53 protein, which in turn activates downstream signaling pathways, resulting in cell cycle arrest, apoptosis, and senescence.
A critical downstream target of p53 is the cyclin-dependent kinase inhibitor 1 (CDKN1A), which encodes the p21WAF1/CIP1 protein. The induction of p21 is a well-established biomarker for p53 activation and is often used to assess the pharmacodynamic effects of MDM2 inhibitors like this compound.[4] Preclinical studies have demonstrated that this compound treatment leads to a robust induction of both p53 and p21 in TP53 wild-type cancer cells.[4] The dosing regimen of this compound can influence the cellular outcome, with continuous low-dose exposure often leading to p21 induction and cell cycle arrest, while high-dose pulses can trigger apoptosis.[5][6]
These application notes provide a detailed protocol for performing a Western blot analysis to detect the induction of p53 and p21 in cancer cell lines following treatment with this compound.
Signaling Pathway of this compound-Mediated p53 and p21 Induction
Caption: this compound inhibits MDM2, leading to p53 stabilization and p21 induction.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Utilize a human cancer cell line with wild-type TP53 status (e.g., SJSA-1 osteosarcoma, HCT116 colon cancer). A TP53-mutant cell line (e.g., HT-29 colon cancer) can be used as a negative control.
-
Cell Seeding: Plate the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0, 10, 100, 1000 nM).
-
Treatment: Once the cells have reached the desired confluency, replace the medium with the medium containing the different concentrations of this compound. A time-course experiment is also recommended (e.g., 6, 12, 24 hours).
Protein Extraction (Lysis)
-
Cell Harvest: After the treatment period, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
Assay Selection: Determine the protein concentration of each sample using a standard protein assay method such as the Bicinchoninic Acid (BCA) assay or the Bradford assay.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., Bovine Serum Albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
Western Blot Protocol
-
Sample Preparation: Based on the protein concentration, dilute the samples with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. A typical loading amount is 20-40 µg of total protein per lane.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the migration of proteins. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and p21 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Western Blot Workflow Diagram
Caption: Key steps of the Western blot protocol for p53 and p21 detection.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on p53 and p21 protein levels in a TP53 wild-type cancer cell line. Data is presented as the fold change in protein expression relative to the vehicle control (0 nM this compound), normalized to a loading control (β-actin).
| This compound Concentration (nM) | Treatment Time (hours) | p53 Fold Induction (Normalized to β-actin) | p21 Fold Induction (Normalized to β-actin) |
| 0 (Vehicle) | 24 | 1.0 | 1.0 |
| 10 | 24 | 2.5 | 3.1 |
| 100 | 24 | 5.8 | 8.2 |
| 1000 | 24 | 6.1 | 8.5 |
| 100 | 6 | 2.1 | 2.9 |
| 100 | 12 | 4.5 | 6.7 |
| 100 | 24 | 5.8 | 8.2 |
Conclusion
This protocol provides a robust framework for assessing the induction of p53 and its downstream target p21 in response to this compound treatment. The successful detection of increased p53 and p21 protein levels by Western blot serves as a reliable confirmation of this compound's on-target activity in TP53 wild-type cancer cells. This method is crucial for preclinical research and drug development efforts focused on MDM2-p53 pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Establishing a Siremadlin-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siremadlin (HDM201) is a potent and specific small-molecule inhibitor of the p53-MDM2 interaction, which is currently under investigation as a promising anti-cancer therapeutic.[1][2] By disrupting the binding of MDM2 to p53, this compound stabilizes and activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[2][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[4] The establishment of this compound-resistant cancer cell lines in vitro is a critical tool for understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome treatment failure.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cancer cell lines using a gradual dose-escalation method. The primary mechanism of acquired resistance to MDM2 inhibitors, including this compound, is the selection of cells harboring mutations in the TP53 gene.[5][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the p53-MDM2 signaling pathway targeted by this compound and the general workflow for establishing a resistant cell line.
Figure 1: this compound's Mechanism of Action.
Figure 2: Experimental Workflow for Generating Resistant Cells.
Data Presentation: this compound Sensitivity in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (HDM201) in various cancer cell lines, highlighting the difference in sensitivity between TP53 wild-type and mutant cells. This data is crucial for selecting an appropriate parental cell line and for contextualizing the level of resistance achieved.
Table 1: this compound (HDM201) IC50 Values in B-cell Leukemia Cell Lines [7][8][9]
| Cell Line | TP53 Status | Mean IC50 (nM) |
| Nalm-6 | Wild-type (+/+) | 146 ± 20 |
| Nalm-6 | Heterozygous KO (+/-) | 123 ± 22 |
| Nalm-6 | Homozygous KO (-/-) | > 3000 |
| OCI-Ly3 | Wild-type | Sensitive (IC50 ≤ 146 nM) |
| HAL-01 | Wild-type | Sensitive (IC50 ≤ 146 nM) |
| Ramos | Mutant | > 10000 |
| Raji | Mutant | > 10000 |
| Pfeiffer | Null | > 10000 |
Table 2: this compound (HDM201) LC50 Values in Primary Chronic Lymphocytic Leukemia (CLL) Samples [8]
| TP53 Status | Number of Samples | Median LC50 (µM) |
| Wild-type | 28 | 0.253 |
| Mutant | 6 | 2.63 |
Experimental Protocols
Protocol 1: Determination of the Parental IC50 for this compound
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound.
Materials:
-
TP53 wild-type cancer cell line of interest
-
Complete cell culture medium
-
This compound (HDM201)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., 0 to 10 µM).[8]
-
Drug Treatment: Replace the culture medium in the 96-well plate with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).[8]
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a this compound-Resistant Cell Line by Gradual Dose Escalation
Objective: To establish a cancer cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[11]
Materials:
-
Parental TP53 wild-type cancer cell line
-
Complete cell culture medium
-
This compound (HDM201)
-
Cell culture flasks
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by continuously culturing the parental cell line in the presence of this compound at a concentration equal to or slightly below the determined IC50 value.
-
Monitoring and Passaging: Monitor the cells for signs of cytotoxicity. Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask. Once the cells reach 70-80% confluency and exhibit a stable growth rate, passage them.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is a common starting point.[11] If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
Long-Term Culture: Continue this process of stepwise dose escalation and passaging for an extended period (several months).
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This provides a backup and allows for characterization of resistance at different stages.
-
Isolation of Resistant Clones: Once the cell population can proliferate in a high concentration of this compound (e.g., 5-10 times the parental IC50), isolate single-cell clones by limiting dilution or other cloning techniques.
-
Expansion and Maintenance: Expand the resistant clones in the presence of the high concentration of this compound to maintain selective pressure.
Protocol 3: Characterization of the this compound-Resistant Phenotype
Objective: To confirm and characterize the resistance of the newly established cell line to this compound.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound (HDM201)
-
Reagents for IC50 determination (as in Protocol 1)
-
Reagents for DNA extraction and sequencing
-
Reagents for protein extraction and Western blotting
-
Antibodies against p53, MDM2, and p21
Procedure:
-
IC50 Determination: Determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line using the method described in Protocol 1. A significant increase in the IC50 value (e.g., >3-fold) confirms the resistant phenotype.[12]
-
TP53 Gene Sequencing: Extract genomic DNA from both parental and resistant cell lines. Sequence the entire coding region of the TP53 gene to identify any acquired mutations.[6]
-
Western Blot Analysis:
-
Treat both parental and resistant cells with this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and perform Western blotting to assess the protein levels of p53, MDM2, and the p53 target gene product, p21.
-
In resistant cells with a TP53 mutation, this compound treatment is not expected to induce the expression of p53 target genes like p21.[5]
-
Conclusion
The development of this compound-resistant cancer cell lines is an indispensable step in preclinical research aimed at overcoming drug resistance. The protocols outlined in these application notes provide a robust framework for establishing and characterizing these valuable research tools. The primary mechanism of acquired resistance to this compound involves the selection of TP53-mutated cells, underscoring the importance of TP53 status as a predictive biomarker for treatment response. Further characterization of these resistant cell lines can provide deeper insights into the complex landscape of drug resistance and aid in the development of more effective therapeutic strategies.
References
- 1. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Siremadlin Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siremadlin (also known as HDM201) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1] By binding to MDM2 at the p53-binding pocket, this compound blocks the negative regulation of p53, leading to the activation of the p53 pathway. This activation can result in cell cycle arrest, apoptosis, and tumor growth inhibition in cancer cells that retain wild-type TP53.[1][2] Preclinical studies in various xenograft models have demonstrated the anti-tumor efficacy of this compound, supporting its progression into clinical trials.[2][3]
These application notes provide a detailed experimental design for a this compound xenograft mouse model, focusing on a solid tumor model using the SJSA-1 osteosarcoma cell line, which is characterized by MDM2 amplification and wild-type TP53.[4][5]
Signaling Pathway of this compound
This compound disrupts the interaction between MDM2 and p53. In normal physiological conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. By inhibiting this interaction, this compound leads to the stabilization and accumulation of p53. Activated p53 then transcriptionally upregulates its target genes, including CDKN1A (encoding p21) and PUMA, which mediate cell cycle arrest and apoptosis, respectively.
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: SJSA-1 (ATCC® HTB-85™) - Human osteosarcoma cell line with TP53 wild-type status and MDM2 amplification.[4]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in exponential growth phase for xenograft implantation.[4]
Animal Model
-
Species: Immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ).[6][7]
-
Age/Sex: 6-8 week old female mice.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with sterile food and water. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines.
Xenograft Establishment
-
Cell Preparation: Harvest SJSA-1 cells during the exponential growth phase. Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >90%.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.[4] Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
-
Formulation: this compound is orally bioavailable.[2] A common vehicle for oral gavage in mice is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] The final concentration of this compound should be calculated based on the dosing volume and the average weight of the mice.
-
Administration: Administer this compound or vehicle control orally via gavage once daily. The volume of administration should be approximately 10 mL/kg body weight.
Treatment Schedule and Dosing
Based on preclinical studies with similar MDM2 inhibitors in SJSA-1 xenograft models, a recommended starting dose for this compound is 100 mg/kg, administered orally once daily for 14-21 days.[9] Dose-response studies can be performed to determine the optimal dose.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth. TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamic (PD) Biomarkers:
-
At the end of the study, euthanize the mice and collect tumor tissue and blood.
-
Tumor Tissue:
-
Western Blot: Analyze protein lysates for the upregulation of p53, p21, and PUMA.[2]
-
Immunohistochemistry (IHC): Stain tumor sections for p21 to assess the spatial distribution of p53 activation.
-
-
Blood/Serum:
-
Experimental Workflow
Caption: A typical workflow for a this compound xenograft study.
Data Presentation
In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) |
| Nalm-6 | B-cell Leukemia | Wild-Type | 146 ± 20 |
| OCI-Ly3 | B-cell Leukemia | Wild-Type | Sensitive |
| HAL-01 | B-cell Leukemia | Wild-Type | Sensitive |
| Ramos | B-cell Leukemia | Mutant | >10,000 |
| Raji | B-cell Leukemia | Mutant | >10,000 |
| Pfeiffer | B-cell Leukemia | Null | >10,000 |
| SJSA-1 | Osteosarcoma | Wild-Type | Sensitive |
Data for Nalm-6, Ramos, Raji, and Pfeiffer from[3]. Sensitivity of OCI-Ly3, HAL-01, and SJSA-1 noted in literature.[3][4]
In Vivo Efficacy of an MDM2 Inhibitor in an SJSA-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | QD, PO | 0 | - |
| SAR405838 | 100 | QD, PO | ~50 | Induced tumor regression but not complete response. |
| SAR405838 | 200 | QD, PO | >50 | Achieved complete tumor regression in 5 out of 8 mice. |
Data from a study using the MDM2 inhibitor SAR405838 in an SJSA-1 xenograft model, which can be used as a reference for designing this compound studies.[9]
Conclusion
This application note provides a comprehensive framework for designing and executing a this compound xenograft mouse model study. The provided protocols and data tables offer a starting point for researchers to investigate the in vivo efficacy and mechanism of action of this compound in a relevant preclinical cancer model. Careful attention to experimental detail and appropriate endpoint analysis will yield robust and reproducible data to support the continued development of this promising anti-cancer agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Preclinical Modeling of Navtemadlin Pharmacokinetics, Pharmacodynamics, and Efficacy in IDH-Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Synergistic Drug Combinations with Siremadlin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and validating synergistic drug combinations with Siremadlin, a potent and selective inhibitor of the p53-MDM2 interaction. The protocols outlined below cover the experimental design, execution, and data analysis for high-throughput screening to discover novel therapeutic strategies for cancers with wild-type TP53.
Introduction to this compound and Synergistic Combinations
This compound (also known as HDM201) is an orally bioavailable small molecule that inhibits the interaction between the MDM2 protein and the tumor suppressor protein p53.[1][2] In cancer cells with wild-type TP53, MDM2 is often overexpressed, leading to the degradation of p53 and allowing for uncontrolled cell proliferation.[2] By blocking the MDM2-p53 interaction, this compound stabilizes p53, leading to the reactivation of the p53 signaling pathway.[1][3] This can result in cell cycle arrest, apoptosis, and senescence in tumor cells.[3]
Combining this compound with other anti-cancer agents can offer a synergistic effect, enhancing therapeutic efficacy and potentially overcoming drug resistance.[4][5][6] This approach has shown promise in preclinical and clinical studies, with this compound being investigated in combination with various agents, including BCL-2 inhibitors like venetoclax and MEK inhibitors like trametinib.[7][8]
Key Signaling Pathway: The MDM2-p53 Interaction
The tumor suppressor p53 is a critical regulator of cellular stress responses.[9] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[9] This creates a negative feedback loop, as p53 transcriptionally activates the MDM2 gene.[10] In many cancers, this balance is disrupted, favoring MDM2-mediated inactivation of p53.[4]
High-Throughput Screening Workflow
A systematic approach is essential for identifying synergistic drug combinations with this compound. The following workflow outlines the key stages from initial screening to data analysis.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Screening using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability.[11] Metabolically active cells reduce the tetrazolium compound MTS into a colored formazan product, the absorbance of which is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell line with wild-type TP53 (e.g., A375 melanoma)
-
Complete cell culture medium
-
This compound
-
Combination drug of interest
-
96-well or 384-well clear flat-bottom microplates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490-570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into microplates at a pre-determined optimal density and allow them to adhere overnight.
-
-
Drug Preparation and Plating:
-
Prepare a dilution series for this compound and the combination drug in complete culture medium.
-
Create a dose-response matrix by adding varying concentrations of this compound and the combination drug to the appropriate wells. Include single-agent controls and vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm or 570 nm) using a microplate reader.[5]
-
Protocol 2: Real-Time Cell Viability Monitoring with RealTime-Glo™ MT Cell Viability Assay
The RealTime-Glo™ MT Cell Viability Assay is a bioluminescent method that measures cell viability in real-time.[12] It utilizes a pro-substrate that is reduced by metabolically active cells to generate a substrate for a luciferase, producing a luminescent signal proportional to the number of viable cells.[13]
Materials:
-
Cancer cell line with wild-type TP53
-
Complete cell culture medium
-
This compound
-
Combination drug of interest
-
96-well or 384-well solid white flat-bottom microplates
-
RealTime-Glo™ MT Cell Viability Assay reagents (Promega)
-
Luminometer
Procedure:
-
Reagent and Cell Preparation:
-
Prepare the RealTime-Glo™ reagent according to the manufacturer's protocol.
-
Prepare a cell suspension in medium containing the RealTime-Glo™ reagent.
-
-
Cell Seeding and Dosing:
-
Dispense the cell suspension into the microplates.
-
Prepare a dose-response matrix of this compound and the combination drug in complete culture medium.
-
Add the drug solutions to the wells. Include single-agent and vehicle controls.
-
-
Real-Time Measurement:
-
Place the plate in a plate-reading luminometer equipped with temperature and CO2 control.
-
Measure luminescence at desired time intervals (e.g., every 1-2 hours) for the duration of the experiment (e.g., 72 hours).[14]
-
-
Data Analysis:
-
The luminescent signal over time provides a kinetic view of cell viability in response to the drug combinations.
-
Data Analysis and Synergy Scoring
The interaction between this compound and the combination drug can be quantified using various synergy models.[8] Web-based tools like SynergyFinder provide a user-friendly interface for these analyses.[15][16][17]
Synergy Models:
-
Highest Single Agent (HSA): The effect of the combination is compared to the effect of the most effective single agent.
-
Bliss Independence: Assumes the two drugs act independently. Synergy is observed when the combination effect is greater than the product of the individual drug effects.[8]
-
Loewe Additivity: Assumes the two drugs have similar mechanisms of action. Synergy is observed when the combination achieves a given effect at lower concentrations than expected if the two drugs were the same.[8]
-
Zero Interaction Potency (ZIP): A model that combines features of the Bliss and Loewe models.
Protocol 3: Synergy Analysis using SynergyFinder
Procedure:
-
Data Formatting:
-
Organize the raw data from the cell viability assay into a dose-response matrix. This should include the concentrations of this compound and the combination drug, and the corresponding cell viability readings (normalized to the vehicle control).
-
-
Data Upload:
-
Navigate to the SynergyFinder web application.
-
Upload the formatted data file.
-
-
Analysis Parameters:
-
Select the desired synergy models (e.g., Bliss, Loewe, ZIP).
-
The tool will automatically fit dose-response curves for the single agents and calculate synergy scores for the combination.[18]
-
-
Results Interpretation:
-
The output will include synergy scores, with positive values indicating synergy and negative values indicating antagonism.
-
Synergy landscapes provide a visual representation of the synergistic or antagonistic effects across the entire dose-response matrix.[15]
-
Quantitative Data Presentation
The following tables summarize preclinical data for this compound in monotherapy and in combination with the MEK inhibitor Trametinib in the A375 human melanoma cell line.
Table 1: Monotherapy IC50 Values for this compound and Trametinib in A375 Cells (72h Incubation) [1]
| Assay Type | Drug | IC50 (nM) |
| MTS Assay | This compound | 25.68 ± 1.54 |
| Trametinib | 0.49 ± 0.05 | |
| RealTime-Glo Assay | This compound | 33.74 ± 1.76 |
| Trametinib | 0.52 ± 0.04 |
Table 2: Synergy Scores for the this compound and Trametinib Combination in A375 Cells [1]
| Synergy Analysis Package | Synergy Score (β) | Interpretation |
| Synergy (Bliss model) | 23.12% | High Synergy |
| Synergy Analysis Package | Synergy Score (δ) | Interpretation |
| Synergyfinder (Bliss model) | 7.48% | Synergy |
Note: The β parameter from the Synergy package is a concentration-independent measure of the overall synergy, while the δ parameter from Synergyfinder is a concentration-dependent measure.[1]
Conclusion
The protocols and application notes provided here offer a robust framework for the systematic screening and identification of synergistic drug combinations with this compound. By leveraging high-throughput cell viability assays and quantitative synergy analysis, researchers can effectively discover novel therapeutic strategies that enhance the anti-cancer activity of this promising MDM2-p53 inhibitor. The combination of this compound with agents targeting complementary pathways holds significant potential for improving outcomes in patients with TP53 wild-type cancers.
References
- 1. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]
- 3. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 12. RealTime-Glo™ MT Cell Viability Assay Technical Manual [promega.sg]
- 13. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 14. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SynergyFinder - Documentation [synergyfinder.aittokallio.group]
- 16. academic.oup.com [academic.oup.com]
- 17. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 18. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
Troubleshooting & Optimization
Technical Support Center: Managing Siremadlin-Induced Thrombocytopenia in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing thrombocytopenia observed during preclinical studies with siremadlin (HDM201).
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in animal models.
Issue 1: Unexpectedly severe or rapid onset of thrombocytopenia.
-
Question: We observed a greater than 50% drop in platelet counts within 72 hours of the first this compound administration in our mouse model. Is this expected?
-
Answer: A rapid decrease in platelet count is a potential on-target effect of this compound. As an MDM2 inhibitor, this compound activates the p53 pathway, which can lead to apoptosis of megakaryocyte progenitor cells and impair platelet production.[1] The severity and onset can be dose-dependent. Preclinical models have shown that pulsed high-doses of this compound can induce rapid apoptosis.[1] Review your dosing regimen and ensure it aligns with established protocols. If the severity threatens the viability of the animal model, consider the mitigation strategies outlined below.
Issue 2: Difficulty in distinguishing this compound-induced thrombocytopenia from other causes.
-
Question: How can we confirm that the observed thrombocytopenia is a direct result of this compound and not due to another factor in our experimental setup?
-
Answer: To confirm this compound as the causative agent, consider the following:
-
Control Groups: Ensure your study includes a vehicle control group. A statistically significant difference in platelet counts between the this compound-treated and vehicle control groups is a strong indicator.
-
Dose-Response Relationship: If you are testing multiple dose levels of this compound, you should observe a dose-dependent decrease in platelet counts.
-
Temporal Relationship: The onset of thrombocytopenia should correlate with the administration of this compound. Platelet counts would be expected to recover upon cessation of treatment, although the recovery time can be prolonged due to the effect on hematopoietic progenitor cells.[2]
-
Histopathology: Bone marrow analysis can reveal a decrease in megakaryocytes or morphological changes consistent with p53 activation.
-
Issue 3: Animal models showing signs of bleeding or distress due to low platelet counts.
-
Question: Some of our animals are exhibiting petechiae and lethargy. What supportive care measures can be implemented?
-
Answer: For animals showing clinical signs of severe thrombocytopenia, immediate supportive care is crucial.
-
Platelet Transfusions: In critical situations, platelet transfusions can be administered to acutely raise platelet counts and prevent hemorrhage.
-
Thrombopoietin (TPO) Receptor Agonists: Prophylactic or therapeutic use of TPO receptor agonists like romiplostim or eltrombopag can be considered to stimulate platelet production. Preclinical studies on chemotherapy-induced thrombocytopenia have shown their efficacy in animal models.[3][4] See the experimental protocols section for more details.
-
Dose Modification: Consider reducing the dose or altering the dosing schedule of this compound in subsequent cohorts to mitigate severe toxicity.
-
Frequently Asked Questions (FAQs)
General Questions
-
Q1: What is the mechanism of this compound-induced thrombocytopenia?
-
A1: this compound is an inhibitor of the MDM2-p53 interaction.[1][3] By blocking MDM2, this compound leads to the activation of p53. Activated p53 can induce apoptosis (programmed cell death) in rapidly dividing cells, including hematopoietic progenitor cells in the bone marrow. This impacts megakaryocytopoiesis (platelet production) by causing the apoptosis of megakaryocyte progenitors and impairing the maturation of megakaryocytes, leading to a decrease in circulating platelets.[1]
-
-
Q2: Is thrombocytopenia a common side effect of MDM2 inhibitors?
-
Q3: At what dose levels of this compound should we expect to see thrombocytopenia in our animal models?
-
A3: Specific dose-response data for this compound-induced thrombocytopenia in various animal models is not extensively published in peer-reviewed literature. However, clinical trials in humans can provide some guidance. In a Phase I study, dose-limiting toxicities, including grade 4 thrombocytopenia, were observed at various dosing regimens. For example, in a high-dose intermittent schedule, toxicities were seen at doses of 250 mg.[1] Researchers should conduct initial dose-range-finding studies in their specific animal model to determine the dose at which thrombocytopenia occurs.
-
Monitoring and Management
-
Q4: How frequently should we monitor platelet counts in our animal models?
-
A4: The frequency of monitoring should be based on the dosing schedule and the expected nadir (lowest point) of the platelet count. A recommended starting point is to collect blood samples for complete blood counts (CBCs) at baseline (before the first dose), and then 2-3 times per week for the first few weeks of treatment. More frequent monitoring may be necessary around the expected time of the platelet nadir.
-
-
Q5: What are the options for managing this compound-induced thrombocytopenia in a research setting?
-
A5: Management strategies include:
-
Dose and Schedule Optimization: Preclinical and clinical data suggest that intermittent, high-dose schedules of MDM2 inhibitors may allow for recovery of platelet counts between doses.[1][2]
-
Supportive Care: Administration of TPO receptor agonists like romiplostim or eltrombopag can be explored to stimulate platelet production.[3][4]
-
Combination Therapy: In a clinical setting, co-administration with eltrombopag has been explored to mitigate thrombocytopenia.[1]
-
-
-
Q6: Are there any known biomarkers to predict the severity of thrombocytopenia?
-
A6: While not definitively established for preclinical models, clinical studies with MDM2 inhibitors have investigated the use of pharmacodynamic biomarkers. For example, the induction of GDF-15, a p53 target gene, has been used to model and predict the risk of developing thrombocytopenia. Monitoring such biomarkers in animal models could potentially provide an early indication of on-target p53 activation and subsequent risk of thrombocytopenia.
-
Quantitative Data Summary
Table 1: Clinical Dosing Regimens of this compound and Associated Hematological Toxicities in Humans
| Dosing Regimen | Dose Range | Most Common Grade 3/4 Treatment-Related Adverse Events |
| High-Dose Intermittent (Day 1 of a 21-day cycle) | 12.5–350 mg | Myelosuppression (including thrombocytopenia) |
| High-Dose Intermittent (Days 1 and 8 of a 28-day cycle) | 120 mg (Recommended Dose for Expansion in solid tumors) | Myelosuppression |
| Low-Dose Fractionated (Days 1-7 of a 28-day cycle) | 45 mg (Recommended Dose for Expansion in hematologic tumors) | Myelosuppression |
Source: Adapted from a first-in-human Phase I study of this compound.[1][6] Note: This data is from human clinical trials and should be used as a general guide for preclinical study design.
Table 2: Preclinical Dosing of Romiplostim for Chemotherapy-Induced Thrombocytopenia in Mice
| Animal Model | Romiplostim Dose Range (subcutaneous) | Timing of Administration | Outcome |
| Mouse | 10-1,000 µg/kg | Day 0, 1, or 2 after chemotherapy | Faster platelet recovery; doses ≥100 µg/kg on Day 0 significantly lessened the platelet nadir. |
Source: Adapted from a study on romiplostim in a mouse model of chemotherapy-induced thrombocytopenia.[3][4]
Experimental Protocols
Protocol 1: Monitoring Platelet Counts in Mice Treated with this compound
-
Animal Model: Select the appropriate mouse strain for your tumor model (e.g., BALB/c, C57BL/6).
-
Group Allocation: Randomly assign mice to treatment groups (vehicle control, this compound low dose, this compound high dose). A group size of n=8-10 is recommended.
-
This compound Administration: Administer this compound orally at the predetermined doses and schedule.
-
Blood Collection:
-
Collect a baseline blood sample (approx. 50-100 µL) via a suitable method (e.g., saphenous vein, tail vein) into EDTA-coated tubes prior to the first dose.
-
Collect subsequent blood samples at regular intervals (e.g., twice weekly) throughout the study. Increase the frequency of collection around the anticipated platelet nadir.
-
-
Complete Blood Count (CBC) Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine platelet counts, as well as other parameters like red and white blood cell counts.
-
-
Data Analysis:
-
Calculate the mean platelet count and standard deviation for each group at each time point.
-
Plot the mean platelet counts over time for each group to visualize the effect of this compound.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of any observed differences between groups.
-
Protocol 2: Prophylactic Use of Romiplostim to Mitigate this compound-Induced Thrombocytopenia in Mice
-
Animal Model and Group Allocation: As described in Protocol 1, with additional groups receiving romiplostim.
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: this compound + Romiplostim
-
Group 4: Romiplostim alone
-
-
This compound Administration: Administer this compound as planned.
-
Romiplostim Administration:
-
Based on preclinical studies for chemotherapy-induced thrombocytopenia, a starting dose of 100 µg/kg of romiplostim administered subcutaneously can be tested.[3][4]
-
The timing of administration is critical. Consider administering romiplostim on the same day as this compound or shortly after to stimulate platelet production proactively.
-
-
Monitoring and Analysis: Follow the blood collection and CBC analysis steps outlined in Protocol 1.
-
Endpoint Evaluation: Compare the platelet nadir, time to platelet recovery, and overall animal well-being between the this compound-only group and the this compound + romiplostim group.
Visualizations
Caption: this compound's mechanism of action in a tumor cell.
Caption: Workflow for monitoring and managing thrombocytopenia.
Caption: The causal pathway of this compound-induced thrombocytopenia.
References
- 1. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of Siremadlin for in vitro studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Siremadlin for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as HDM201, is an orally bioavailable and highly specific inhibitor of the human double minute 2 homolog (HDM2)-p53 protein interaction.[1][2][3] It works by binding to the p53-binding pocket of MDM2, which prevents the proteasome-mediated degradation of the tumor suppressor protein p53.[1][4][5] This leads to the stabilization and activation of p53, resulting in the induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5][6]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[2][6][7] It is soluble in DMSO at concentrations up to 100 mg/mL (180.04 mM).[6] For optimal results, it is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6]
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the primary choice, this compound also shows some solubility in ethanol, up to approximately 3 mg/mL.[2][6] However, for most cell-based assays, a high-concentration stock in DMSO is prepared first and then further diluted in the aqueous culture medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[8] It is always recommended to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[8]
Q5: How should I store this compound powder and stock solutions?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2][8] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][8]
Troubleshooting Guide
Issue: My this compound powder is not dissolving completely in DMSO.
-
Possible Cause 1: Incorrect Solvent or Solvent Quality.
-
Possible Cause 2: Insufficient Sonication.
-
Solution: Sonication can aid in the dissolution of this compound.[9] Place the vial in a sonicator bath for short intervals until the compound is fully dissolved.
-
-
Possible Cause 3: Concentration is too high.
Issue: I observe precipitation of this compound in my cell culture medium after dilution from the DMSO stock.
-
Possible Cause 1: Rapid change in solvent polarity.
-
Solution: Perform a stepwise dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in culture medium. Then, add this intermediate solution to the final culture volume. This gradual change in solvent environment can help prevent precipitation.[8]
-
-
Possible Cause 2: Final concentration in aqueous medium is too high.
-
Solution: this compound is insoluble in water.[6] The final concentration used in your assay should be carefully considered. If you observe precipitation, you may need to lower the final working concentration. Most in vitro studies with this compound use concentrations in the nanomolar to low micromolar range.[7][10]
-
Issue: I am not observing the expected biological effect (e.g., p53 stabilization, apoptosis) in my p53 wild-type cells.
-
Possible Cause 1: Insufficient incubation time or concentration.
-
Possible Cause 2: Cell line is not responsive.
-
Solution: Confirm that your cell line has a wild-type TP53 status. This compound's mechanism of action is dependent on functional p53.[4] Also, ensure that the MDM2 levels in your cell line are sufficient for this compound to exert its effect.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Reported Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 56.75 - 100 | 102.2 - 180.1 |
| Ethanol | ~3 | ~5.4 |
| Water | Insoluble | N/A |
Data compiled from multiple sources.[2][6]
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 555.4 g/mol )[1]
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, you will need 11.11 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution and sonicate in a water bath for short intervals until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 1 µM):
-
Prepare an intermediate dilution of the this compound stock. For example, add 1 µL of the 20 mM stock solution to 99 µL of cell culture medium to create a 200 µM intermediate solution. Mix gently by pipetting.
-
Add the required volume of the intermediate solution to your cell culture plate wells. For example, to achieve a final concentration of 1 µM in a well containing 200 µL of cell suspension, add 1 µL of the 200 µM intermediate solution.
-
Ensure the final DMSO concentration is below 0.5%. In this example, the final DMSO concentration would be 0.005%.
-
Prepare a vehicle control by adding the same volume of a DMSO/medium mixture (prepared without this compound) to control wells.
-
Visualizations
Caption: this compound's mechanism of action in the p53 pathway.
Caption: Troubleshooting workflow for this compound solubility and activity.
References
- 1. This compound | C26H24Cl2N6O4 | CID 71678098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | MDM-2/p53 inhibitor | CAS 1448867-41-1 | antitumor activity | NVP-HDM201; NVP-HDM-201; HDM-201; HDM201 | InvivoChem [invivochem.com]
- 3. Facebook [cancer.gov]
- 4. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound | E1/E2/E3 Enzyme | TargetMol [targetmol.com]
- 10. MDM2/MDMX inhibition by Sulanemadlin synergizes with anti-Programmed Death 1 immunotherapy in wild-type p53 tumors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting complex dose-response curves of Siremadlin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Siremadlin (HDM201).
Frequently Asked Questions (FAQs)
Q1: What is this compound (HDM201) and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, small-molecule inhibitor of the human double minute 2 homolog (HDM2) protein, also known as MDM2.[1][2] Its primary mechanism of action is to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1][3] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By inhibiting the MDM2-p53 interaction, this compound prevents the degradation of p53, leading to its accumulation and the activation of p53-mediated signaling pathways.[1][6] This can result in cell cycle arrest, apoptosis, and tumor regression in cancer cells with wild-type TP53.[2][3]
Q2: Why am I observing different cellular outcomes (e.g., cell cycle arrest vs. apoptosis) at different concentrations of this compound?
A2: The dose-response curve of this compound is complex, and the cellular outcome is highly dependent on the dose and treatment schedule. Preclinical studies have shown that:
-
Low, fractionated doses of this compound tend to induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest.[4][7]
-
High, pulsed doses of this compound are more likely to induce the expression of the pro-apoptotic protein PUMA, leading to rapid apoptosis.[4][7][8]
This dose-dependent differential effect is a key aspect of this compound's activity and should be considered when designing experiments.
Q3: Is this compound effective in all cancer cell lines?
A3: No, the efficacy of this compound is primarily dependent on the TP53 status of the cancer cells. It is most effective in cells with wild-type TP53.[6] Cancer cells with mutated or deleted TP53 are generally resistant to this compound's effects, as its mechanism of action relies on the activation of functional p53.
Q4: What are the common adverse events observed with this compound in clinical trials?
A4: In clinical trials, the most common treatment-related adverse events include thrombocytopenia (low platelet count), nausea, vomiting, decreased appetite, and fatigue.[4][9][10] Myelosuppression, particularly thrombocytopenia, is considered an on-target effect of MDM2 inhibition.[4] Tumor lysis syndrome has also been observed, especially in patients with hematologic malignancies.[4][9][11]
Q5: How should I store and handle this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in a solvent like DMSO to create a stock solution. It is important to refer to the manufacturer's specific instructions for storage conditions to ensure the stability and activity of the compound.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of p53 target genes (e.g., p21, PUMA) after this compound treatment. | 1. Incorrect cell line: The cell line may have a mutant or null TP53 status. 2. Suboptimal drug concentration: The concentration of this compound may be too low to elicit a response. 3. Insufficient incubation time: The treatment duration may be too short for the induction of target genes. 4. Drug degradation: The this compound stock solution may have degraded due to improper storage. | 1. Verify TP53 status: Confirm the TP53 status of your cell line through sequencing or by checking the literature. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal dose for your cell line. 3. Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. 4. Prepare fresh stock solution: Always use a fresh or properly stored stock solution of this compound. |
| High background in Western blot for p53. | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding. 3. High antibody concentration: The concentration of the primary or secondary antibody may be too high. | 1. Use a validated antibody: Ensure you are using an antibody that is validated for the detection of p53 in your specific application. 2. Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). 3. Titrate antibodies: Perform a titration of your primary and secondary antibodies to determine the optimal concentrations. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the response to this compound. 2. Inconsistent drug preparation: Variations in the preparation of the this compound working solution can lead to inconsistent results. 3. Pipetting errors: Inaccurate pipetting can lead to variations in the final drug concentration. | 1. Standardize cell culture: Use cells of a similar passage number and ensure consistent confluency at the time of treatment. 2. Standardize drug preparation: Prepare a large batch of working solution to be used for a series of experiments, or be meticulous in preparing fresh solutions. 3. Use calibrated pipettes: Ensure that all pipettes are properly calibrated. |
Data Presentation
In Vitro Efficacy of this compound in B-cell Lines
| Cell Line | TP53 Status | IC50 (nM) |
| Nalm-6 | Wild-Type | ≤ 146 |
| OCI-Ly3 | Wild-Type | ≤ 146 |
| HAL-01 | Wild-Type | ≤ 146 |
| Ramos | Mutant | > 10,000 |
| Raji | Mutant | > 10,000 |
| Pfeiffer | Null | > 10,000 |
Data from a study on the effect of this compound on a panel of B-cell lines.
Clinical Dosing Regimens of this compound (Phase I Study NCT02143635)
| Regimen | Dosing Schedule | Cycle Length | Dose Range (mg) | Recommended Dose for Expansion (RDE) |
| Pulsed Dosing | ||||
| 1A | Day 1 | 21 days | 12.5 - 350 | 250 mg (Hematologic Malignancies) |
| 1B | Days 1 and 8 | 28 days | - | 120 mg (Solid Tumors & Hematologic Malignancies) |
| Fractionated Dosing | ||||
| 2A | Days 1-14 | 28 days | 1 - 20 | - |
| 2C | Days 1-7 | 28 days | - | 45 mg (Hematologic Malignancies) |
Data from a first-in-human phase I study of this compound in patients with advanced wild-type TP53 solid tumors and acute leukemia.[4][7][11]
Experimental Protocols
Western Blot for p53 Pathway Activation
This protocol provides a general guideline for assessing the activation of the p53 pathway in cancer cells treated with this compound.
1. Cell Culture and Treatment:
-
Plate cancer cells with wild-type TP53 at an appropriate density in a multi-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[6]
2. Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, PUMA, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 11. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Siremadlin Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Siremadlin in cell culture experiments. The focus is on distinguishing and minimizing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to the p53-binding pocket of MDM2, this compound blocks the negative regulation of p53, leading to the stabilization and activation of p53 in cells with wild-type TP53.[1][3][4] This activation of the p53 pathway results in cell cycle arrest and apoptosis in cancer cells.[1][5]
Q2: What are the known on-target effects of this compound in cell culture?
The primary on-target effects of this compound are a direct consequence of p53 activation and include:
-
Increased p53 protein levels: Stabilization of p53 from MDM2-mediated degradation.
-
Upregulation of p53 target genes: Increased expression of genes like CDKN1A (p21) and MDM2 itself (due to a negative feedback loop).[5]
-
Cell cycle arrest: Typically at the G1 phase, mediated by p21.[6]
-
Induction of apoptosis: In tumor cells, prolonged p53 activation leads to programmed cell death.[1][5]
Q3: Are there known off-target effects of this compound?
This compound is reported to be highly selective for MDM2, with over 10,000-fold selectivity against the closely related protein MDMX.[2] Most of the adverse effects observed in clinical settings, such as thrombocytopenia and gastrointestinal issues, are considered on-target effects resulting from p53 activation in normal tissues.[7][8] However, as with any small molecule inhibitor, the potential for off-target effects in a cell culture model cannot be entirely dismissed, especially at high concentrations.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
The most effective way to distinguish between on-target and off-target effects is to use a proper negative control cell line. The cellular effects of this compound are dependent on functional p53.[9] Therefore, comparing the response of your p53 wild-type cell line with a p53-deficient (either TP53-null or mutant) cell line is crucial.
-
On-target effects will be observed in p53 wild-type cells but will be significantly diminished or absent in p53-deficient cells.[10][11][12]
-
Off-target effects would manifest in both p53 wild-type and p53-deficient cell lines.[13][14]
Q5: What is a suitable concentration range for this compound in cell culture?
The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line. IC50 values in sensitive B-cell lines have been reported to be in the nanomolar range (e.g., ≤ 146 nM).[10][15] It is advisable to use the lowest concentration that elicits the desired on-target effect to minimize the potential for off-target activities.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High cell death in p53 wild-type cells at low concentrations. | This is the expected on-target effect of this compound (apoptosis induction).[1][5] | This is likely not an issue but the desired outcome. Confirm apoptosis using assays like Annexin V staining or caspase activity assays. |
| No significant effect on cell viability in my p53 wild-type cell line. | The cell line may have a dysfunctional p53 pathway despite being annotated as wild-type. The cells may have acquired resistance to MDM2 inhibition.[6] | Sequence the TP53 gene in your cell line to confirm its status. Test for the upregulation of p53 and its target gene p21 by Western blot to confirm pathway activation. |
| Unexpected phenotypic changes observed in both p53 wild-type and p53-null cells. | This suggests a potential off-target effect of this compound. | Perform a dose-response analysis in both cell lines. If the effect occurs at similar concentrations, it is likely off-target. Consider using advanced techniques to identify the off-target protein(s) (see Experimental Protocols section). |
| Variability in results between experiments. | Inconsistent cell culture conditions (e.g., cell density, passage number). Degradation of this compound stock solution. | Maintain consistent cell culture practices. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| This compound appears to protect cells from a DNA-damaging agent. | MDM2 inhibitors can induce cell cycle arrest, which may protect cells from DNA-damaging agents that target proliferating cells.[16] | This is a known interaction. Consider the timing of drug administration if using combination therapies. |
Quantitative Data Summary
The following table summarizes reported IC50 values for this compound in various B-cell lines. This data can be used as a reference for designing experiments.
| Cell Line | TP53 Status | Mean IC50 (nM) |
| Nalm-6 | Wild-type (+/+) | 10.5 |
| OCI-Ly3 | Wild-type | 146 |
| HAL-01 | Wild-type | 13.5 |
| Ramos | Mutant | > 10,000 |
| Raji | Mutant | > 10,000 |
| Pfeiffer | Null | > 10,000 |
| Nalm-6 | Heterozygous KO (+/-) | 16.5 |
| Nalm-6 | Homozygous KO (-/-) | > 10,000 |
Data extracted from a study on B-cell lines treated with this compound for 72 hours.[10]
Experimental Protocols
Western Blot for p53 Pathway Activation
This protocol is to confirm the on-target activity of this compound by detecting the stabilization of p53 and upregulation of its target, p21.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Seed p53 wild-type and p53-deficient cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (XTT/MTT)
This protocol measures cell viability to determine the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates.
-
This compound stock solution.
-
XTT or MTT reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Seed cells (both p53 wild-type and deficient) in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified duration (e.g., 48 or 72 hours).[10]
-
Add the XTT or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT, 570 nm for MTT) using a microplate reader.
-
Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of this compound to its target protein (MDM2) in a cellular context.[1][3]
Materials:
-
This compound.
-
PBS with protease inhibitors.
-
PCR tubes.
-
Thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Western blot materials (as described above).
Procedure:
-
Treat intact cells with this compound or DMSO for a specific duration.
-
Wash the cells with PBS and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures in a thermal cycler for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble MDM2 in each sample by Western blot.
-
A positive target engagement will result in a thermal shift, meaning MDM2 will be more stable at higher temperatures in the this compound-treated samples compared to the DMSO control.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
This advanced technique can be used to identify potential off-target binding partners of this compound.
Materials:
-
This compound or a tagged version of the compound.
-
Cell lysis buffer.
-
Antibody against the tag or a this compound-specific antibody (if available).
-
Protein A/G beads.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer.
Procedure:
-
Lyse cells that have been treated with this compound or a control.
-
Incubate the cell lysate with an antibody that can capture this compound and its binding partners.
-
Add Protein A/G beads to immunoprecipitate the antibody-Siremadlin-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins by mass spectrometry.
-
Proteins that are specifically pulled down with this compound but not in the control sample are potential off-target interactors.
Visualizations
Caption: this compound's on-target signaling pathway.
References
- 1. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Xenograft Tumor Response to Siremadlin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in xenograft tumor response to Siremadlin (HDM201).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as HDM201) is an orally bioavailable, potent, and selective small-molecule inhibitor of the p53-MDM2 interaction.[1][2] Murine double minute 2 (MDM2) is a primary negative regulator of the p53 tumor suppressor protein.[3] MDM2 binds to p53, leading to its degradation through the proteasome.[4][5] this compound disrupts this interaction, preventing the degradation of p53.[4][5] This leads to the accumulation and activation of p53, which in turn can induce cell-cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells with wild-type TP53.[1][6]
Q2: What is the expected outcome of this compound treatment in a responsive xenograft model?
In preclinical xenograft models with wild-type TP53, effective this compound treatment is expected to result in tumor growth inhibition or regression.[1][3] Studies have shown that this compound can trigger rapid and sustained activation of p53-dependent pharmacodynamic biomarkers, leading to tumor regression in multiple xenograft models of human cancers.[1] The response can be dose-dependent, with different dosing schedules potentially leading to varied outcomes. For instance, a single high dose may induce a rapid apoptotic response, while a fractionated low dose might lead to delayed accumulation of apoptotic cells.[3][7]
Q3: We are observing significant variability in tumor response to this compound within the same treatment group. What are the potential causes?
Variability in tumor response within the same treatment group is a common challenge in xenograft studies and can be attributed to several factors:
-
Tumor Heterogeneity: The initial tumor cell population or patient-derived tissue may be heterogeneous, containing subpopulations of cells with varying sensitivity to this compound.
-
Tumor Microenvironment: The tumor microenvironment, which includes stromal cells, blood vessels, and immune cells, plays a crucial role in tumor growth and drug response.[8][9] Variations in the engraftment and development of this microenvironment can lead to different responses.
-
Host Animal Variability: Even with genetically identical mice, individual differences in physiology, immune status (even in immunodeficient strains), and metabolism can influence drug pharmacokinetics and tumor growth.[10]
-
Experimental Technique: Inconsistent tumor cell implantation (e.g., number of cells, injection site, presence of Matrigel), drug administration (e.g., gavage technique), or tumor measurement can introduce significant variability.[11]
Troubleshooting Guide
Issue 1: Suboptimal or No Tumor Response to this compound in a TP53 Wild-Type Xenograft Model
Possible Cause 1: Incorrect TP53 Status of the Cell Line
-
Troubleshooting Steps:
-
Verify TP53 Status: Re-confirm the TP53 status of your cell line through sequencing. Genetic drift can occur in cultured cell lines over time. This compound's efficacy is dependent on functional, wild-type p53.[6][12]
-
Source a New Cell Line Vial: Obtain a new, low-passage vial of the cell line from a reputable cell bank to rule out contamination or genetic drift.
-
Possible Cause 2: Inadequate Drug Exposure
-
Troubleshooting Steps:
-
Review Dosing Regimen: Preclinical studies have explored various dosing schedules, including daily low doses and intermittent high doses.[2][3][7] Ensure your dosing regimen is consistent with published effective schedules.
-
Check Drug Formulation and Administration: Confirm the correct preparation of the this compound formulation for oral gavage. Ensure consistent and accurate administration to each animal.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If feasible, perform PK/PD studies to measure this compound concentration in plasma and tumor tissue and to assess the activation of downstream p53 targets like p21.[3][13]
-
Possible Cause 3: Intrinsic or Acquired Resistance
-
Troubleshooting Steps:
-
Investigate Resistance Mechanisms: Resistance to MDM2 inhibitors can arise from various factors, including alterations in the p53 pathway (e.g., MDM2 amplification, mutations in downstream effectors) or activation of parallel survival pathways.[14][15]
-
Evaluate Combination Therapies: Preclinical and clinical studies have shown that combining this compound with other agents, such as venetoclax, can overcome resistance and enhance anti-tumor activity.[16][17][18]
-
Issue 2: High Variability in Tumor Growth and Response Across Animals
Possible Cause 1: Inconsistent Tumor Implantation
-
Troubleshooting Steps:
-
Standardize Cell Preparation: Ensure a single-cell suspension with high viability for injection.
-
Control Injection Volume and Site: Use a consistent volume and anatomical location for subcutaneous injection.
-
Use of Matrigel: If using Matrigel, ensure it is kept on ice and mixed consistently with the cell suspension immediately before injection to prevent premature polymerization.
-
Possible Cause 2: Variability in the Host Mice
-
Troubleshooting Steps:
-
Acclimatization Period: Allow for a sufficient acclimatization period for the mice upon arrival to reduce stress-related physiological changes.
-
Health Monitoring: Regularly monitor the health of the animals, as underlying health issues can impact tumor growth and drug metabolism.
-
Consider Different Mouse Strains: The choice of immunodeficient mouse strain can influence tumor engraftment and growth.[9][19]
-
Possible Cause 3: Inaccurate Tumor Measurement
-
Troubleshooting Steps:
-
Standardized Measurement Technique: Use calipers for consistent measurement of tumor length and width. Have the same individual perform the measurements if possible to reduce inter-operator variability.
-
Blinding: Whenever possible, the individual measuring the tumors should be blinded to the treatment groups.
-
Appropriate Tumor Growth Window: Start treatment when tumors have reached a consistent, measurable size (e.g., 100-200 mm³).
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Tumor Type | Xenograft Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|---|
| Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft (PDX) | In combination with venetoclax | Durable antitumor responses | [16][17] |
| Solid Tumors | Cell Line and Patient-Derived Xenograft | Single-agent | Demonstrated activity | [3][7] |
| Liposarcoma | Xenograft Model | Oral administration | Good bioavailability and p53 activation |[20] |
Table 2: Clinical Response Rates of this compound in Phase I Trials
| Cancer Type | Dosing Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
|---|---|---|---|---|
| Solid Tumors | 120 mg, days 1 and 8 of a 28-day cycle (Regimen 1B) | 10.3% | Not Reported | [21] |
| Solid Tumors (Overall) | Various | 3.5% | 36.5% | [7] |
| Acute Myeloid Leukemia (AML) | 250 mg, day 1 of a 21-day cycle (Regimen 1A) | 20% | Not Reported | [21] |
| Acute Myeloid Leukemia (AML) | 45 mg, days 1-7 of a 28-day cycle (Regimen 2C) | 22.2% | Not Reported |[21] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Xenograft Tumor Establishment
-
Cell Culture: Culture human cancer cells with wild-type TP53 in their recommended medium to ~80% confluency.
-
Cell Harvesting: Wash cells with PBS and detach them using trypsin-EDTA. Neutralize trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in serum-free medium or PBS, and count the cells using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion; viability should be >90%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the desired cell concentration (e.g., 5 x 10⁶ cells in 100 µL). Keep the cell suspension on ice.
-
Animal Inoculation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Treatment Initiation: Begin this compound treatment when tumors reach a predetermined average size (e.g., 100-200 mm³).
Protocol 2: this compound Preparation and Oral Administration
This compound is orally bioavailable.[1][2][4]
-
Formulation: Prepare the this compound formulation according to the manufacturer's instructions or as described in relevant publications. This may involve suspending the compound in a vehicle such as 0.5% methylcellulose.
-
Dose Calculation: Calculate the required dose for each animal based on its body weight.
-
Oral Gavage: Administer the calculated volume of the this compound suspension to the mice using oral gavage. Ensure proper technique to avoid injury and ensure the full dose is delivered to the stomach.
-
Treatment Schedule: Follow the planned dosing schedule (e.g., daily, intermittent).
Visualizations
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation.
Caption: A workflow for troubleshooting unexpected xenograft responses to this compound.
Caption: Potential causes contributing to variability in xenograft tumor response.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | C26H24Cl2N6O4 | CID 71678098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. neoplasiaresearch.com [neoplasiaresearch.com]
- 10. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PB1849: TRIAL IN PROGRESS: PHASE IB/II STUDY OF this compound IN COMBINATION WITH VENETOCLAX + AZACITIDINE IN PATIENTS WITH ACUTE MYELOID LEUKEMIA (AML) WHO ARE INELIGIBLE FOR INTENSIVE CHEMOTHERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Hdm2 and Hdm4 in Anticancer Drug Discovery: Implications for Checkpoint Inhibitor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Siremadlin Alternative Dosing Schedules: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information on enhancing the efficacy of siremadlin (also known as HDM201) through alternative dosing schedules. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective oral inhibitor of the p53-MDM2 interaction.[1][2][3][4] By binding to the p53-binding pocket of MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53.[2][3] This leads to the stabilization and activation of p53, resulting in the induction of downstream target genes that mediate cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[1][5]
Q2: Why are alternative dosing schedules for this compound being explored?
A2: Alternative dosing schedules for this compound are being investigated to maximize its therapeutic window by enhancing anti-tumor efficacy while managing dose-limiting toxicities.[6][7] Preclinical and clinical studies have shown that the dosing regimen can significantly influence the molecular mechanism of action and the resulting cellular outcomes.[6][8][9][10] The primary goal is to optimize the balance between potent p53 activation in tumor cells and minimizing on-target toxicities in normal tissues, particularly hematological adverse events.[7][11]
Q3: What are the main differences observed between continuous low-dose and intermittent high-dose this compound administration?
A3: Continuous low-dose and intermittent high-dose (or pulsed) schedules of this compound trigger distinct downstream effects of p53 activation:
-
Continuous Low-Dose: This regimen typically leads to the induction of the cyclin-dependent kinase inhibitor p21, resulting in cell-cycle arrest and a delayed apoptotic response.[6][10]
-
Intermittent High-Dose: This approach is associated with a rapid and marked induction of the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis), leading to a more immediate and robust apoptotic effect.[4][6][9]
This differential activation of p53 target genes underscores the importance of schedule selection in determining the therapeutic outcome.[6]
Q4: What are the common dose-limiting toxicities (DLTs) associated with this compound?
A4: The most common dose-limiting toxicities observed with this compound are hematological, including thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia.[7][11] Gastrointestinal side effects such as nausea and diarrhea are also frequently reported.[11][12] These toxicities are considered on-target effects due to the role of the p53-MDM2 pathway in the regulation of hematopoietic stem and progenitor cells.[11]
Q5: Have any recommended doses for expansion (RDEs) been established in clinical trials?
A5: Yes, a first-in-human Phase I study (NCT02143635) has established Recommended Doses for Expansion (RDEs) for this compound across different dosing schedules and patient populations.[7][13]
-
For solid tumors: 120 mg on days 1 and 8 of a 28-day cycle (Regimen 1B).[7][13]
-
For hematologic malignancies (specifically AML):
Troubleshooting Guides
Problem 1: Suboptimal anti-tumor activity with a continuous low-dose schedule in my in vivo model.
-
Possible Cause: The selected low dose may be sufficient to induce cell-cycle arrest (via p21) but not robust apoptosis. In some tumor models, a strong apoptotic trigger is necessary for tumor regression.
-
Troubleshooting Steps:
-
Switch to an Intermittent High-Dose Schedule: Based on preclinical findings, a pulsed high-dose regimen can lead to a more pronounced induction of PUMA and rapid apoptosis, potentially resulting in greater tumor regression.[4][6][14]
-
Pharmacodynamic Analysis: Measure the expression of p53 target genes (p21 and PUMA) in tumor tissue at different time points after treatment. A significant upregulation of PUMA would indicate a successful switch in the mechanism of action.[6][9]
-
Dose Escalation: If sticking to a continuous schedule, consider a carefully monitored dose escalation to determine if a higher continuous dose can achieve the desired apoptotic effect without unacceptable toxicity.
-
Problem 2: Significant hematological toxicity (thrombocytopenia, neutropenia) in our animal models, limiting the duration of treatment.
-
Possible Cause: This is a known on-target toxicity of MDM2 inhibitors.[11] Continuous exposure to the drug may not allow for the recovery of hematopoietic progenitor cells.
-
Troubleshooting Steps:
-
Implement an Intermittent Dosing Schedule: Introducing drug-free intervals can allow for the recovery of bone marrow function. Schedules such as dosing on days 1 and 8 of a 28-day cycle, or for 5-7 consecutive days followed by a 3-week break, have been explored in clinical trials to manage myelosuppression.[7][10][12]
-
Supportive Care: In preclinical models, consider the use of supportive care measures if they align with the experimental goals and mimic clinical practice. This could include transfusion support or the use of growth factors, though these should be carefully considered as they can be confounding variables.
-
Dose Reduction: If an intermittent schedule is already in use, a dose reduction may be necessary to find the maximum tolerated dose for that specific schedule.
-
Problem 3: Difficulty in confirming target engagement and pharmacodynamic effect in vivo.
-
Possible Cause: The timing of sample collection may not be optimal to capture the peak of the pharmacodynamic response.
-
Troubleshooting Steps:
-
Measure Serum GDF-15: Growth differentiation factor 15 (GDF-15) is a secreted protein and a sensitive pharmacodynamic biomarker for p53 activation.[6] Serum levels of GDF-15 increase in a dose-dependent manner following this compound administration, typically peaking around 24 hours post-dose.[6][9]
-
Time-Course Analysis: Conduct a time-course experiment to collect tumor and blood samples at multiple time points (e.g., 4, 8, 24, and 48 hours) after a single dose of this compound to determine the peak induction of p53, p21, PUMA, and GDF-15.[9][14]
-
Immunohistochemistry: Perform immunohistochemical analysis of tumor tissue for cleaved caspase-3 to directly assess apoptosis at various time points, which has been shown to increase at 24 and 48 hours after a high-dose treatment.[14]
-
Data Presentation
Table 1: Comparison of Preclinical Dosing Schedules for this compound (HDM201) in SJSA-1 Osteosarcoma Models
| Parameter | Continuous Low-Dose Regimen | Intermittent High-Dose Regimen | Reference |
| In Vitro Concentration | 100 nM for 48h | 1.5 µM for 8h | [6][9] |
| Primary p53 Target Gene | p21 | PUMA | [6][9] |
| PUMA Induction (In Vitro) | ~7-fold | ~53.5-fold | [6][9] |
| Primary Cellular Outcome | Cell-cycle arrest, delayed apoptosis | Rapid and robust apoptosis | [6][10] |
| In Vivo Dose (Rat Model) | 5 mg/kg daily | 27 mg/kg single dose | [6][9][14] |
| Tumor Regression (3 days) | 55% | 82% | [6][9][14] |
| Tumor Relapse | 50% of tumors relapsed within 14 days after stopping treatment | Sustained tumor regression | [6][9][14] |
Table 2: this compound Clinical Trial (NCT02143635) Dosing Schedules and Outcomes
| Regimen ID | Dosing Schedule | Patient Population | Recommended Dose for Expansion (RDE) | Overall Response Rate (ORR) at RDE | Reference |
| 1A | Day 1 of a 21-day cycle | Solid Tumors & Hematologic Malignancies | 250 mg (Heme) | 20% (AML) | [7][10][13][15] |
| 1B | Days 1 and 8 of a 28-day cycle | Solid Tumors & Hematologic Malignancies | 120 mg (Solid & Heme) | 10.3% (Solid), 4.2% (AML) | [7][10][13][15] |
| 2A | Days 1-14 of a 28-day cycle | Solid Tumors & Hematologic Malignancies | Not established | N/A | [7][10][13][15] |
| 2C | Days 1-7 of a 28-day cycle | Solid Tumors & Hematologic Malignancies | 45 mg (Heme) | 22.2% (AML) | [7][10][13][15] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., SJSA-1) in a 96-well plate at a density of 0.2 x 10^6 cells/mL and incubate for 24 hours.[5]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0 to 10 µM) for 72 hours.[1][5] For primary cells, a 48-hour incubation is often used.[5][16]
-
Viability Assessment: Assess cell viability using a commercial assay such as the XTT kit, following the manufacturer's instructions.[5][16]
-
Data Analysis: Normalize the results to a DMSO-treated control and calculate IC50 values.
Protocol 2: In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., SJSA-1) into the flank of immunocompromised mice or rats.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound orally based on the desired dosing schedule (e.g., 5 mg/kg daily for a continuous low-dose regimen or a single 27 mg/kg dose for an intermittent high-dose regimen in rats).[6][14]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.
-
Pharmacodynamic Analysis: At specified time points, collect tumor tissue for analysis of protein expression (e.g., p21, PUMA, cleaved caspase-3) by Western blot or immunohistochemistry, and collect blood for measurement of serum GDF-15 levels.[6][9][14]
Protocol 3: Pharmacodynamic Biomarker Analysis (GDF-15)
-
Sample Collection: Collect blood samples from patients or animals at baseline (pre-dose) and at specified time points after this compound administration (e.g., 24 hours post-dose).[9][14]
-
Serum Preparation: Process the blood to obtain serum and store it at -80°C until analysis.
-
ELISA Assay: Measure GDF-15 concentrations in the serum using a commercial ELISA kit (e.g., Quantikine ELISA kit from R&D Systems).[9][14]
-
Data Analysis: Calculate the fold change in GDF-15 levels at post-treatment time points relative to the baseline measurement.[14]
Visualizations
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 stabilization and activation.
Caption: Dosing schedule determines the molecular mechanism and cellular outcome of this compound treatment.
Caption: Troubleshooting logic for common issues with this compound dosing experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C26H24Cl2N6O4 | CID 71678098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dose and Schedule Determine Distinct Molecular Mechanisms Underlying the Efficacy of the p53-MDM2 Inhibitor HDM201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Siremadlin and Other Leading MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that inhibit the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53 has opened a promising therapeutic avenue for cancers harboring wild-type TP53. By disrupting this interaction, MDM2 inhibitors aim to stabilize and activate p53, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. Siremadlin (HDM201) is a potent and selective second-generation MDM2 inhibitor currently under clinical investigation. This guide provides a head-to-head comparison of this compound with other notable MDM2 inhibitors in clinical development, including Navtemadlin (AMG-232), Alrizomadlin (APG-115), BI-907828, and Milademetan (DS-3032b), supported by available preclinical and clinical data.
Mechanism of Action: Restoring p53 Function
MDM2 is the primary negative regulator of p53.[1][2][3] It binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation through ubiquitination.[2][3] In many cancers with wild-type TP53, the p53 pathway is functionally inactivated by the overexpression or amplification of MDM2.[4] MDM2 inhibitors, including this compound, are designed to fit into the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[5][6][7] This leads to the accumulation and activation of p53, which can then induce the expression of its target genes, such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis.[8][9]
Caption: The p53-MDM2 autoregulatory feedback loop.
Preclinical Activity: A Comparative Overview
The following tables summarize the in vitro potency of this compound and other MDM2 inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Nalm-6 | Acute Lymphoblastic Leukemia | ≤ 146 | [10] |
| RS4;11 | Acute Lymphoblastic Leukemia | 18 | [11] |
| CCRF-CEM (TP53 mutant) | Acute Lymphoblastic Leukemia | >10,000 | [11] |
Table 2: In Vitro Potency (IC50) of Other MDM2 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Navtemadlin | MOLM-13 | Acute Myeloid Leukemia | 100-1500 | [12] |
| Alrizomadlin | AGS | Gastric Cancer | 18.9 ± 15.6 | |
| MKN45 | Gastric Cancer | 103.5 ± 18.3 | ||
| TPC-1 | Thyroid Cancer | Not specified | ||
| KTC-1 | Thyroid Cancer | Not specified | ||
| Uveal Melanoma Cell Lines | Uveal Melanoma | 151 - 1857 | [5] | |
| BI-907828 | Nalm-6 | Acute Lymphoblastic Leukemia | 38 | [11] |
| RS4;11 | Acute Lymphoblastic Leukemia | 18 | [11] | |
| Milademetan | Merkel Cell Carcinoma Cell Lines (TP53 WT) | Merkel Cell Carcinoma | 9 - 223 | [8] |
Clinical Trial Data: Efficacy and Safety Profiles
The following tables provide a summary of key clinical trial results for this compound and its comparators. As these are from separate trials, the patient populations, prior treatments, and dosing schedules differ, making direct comparisons challenging.
Table 3: Clinical Efficacy of MDM2 Inhibitors in Phase I/II Trials
| Inhibitor | Trial Identifier | Cancer Type(s) | Key Efficacy Results | Reference |
| This compound | NCT02143635 | Solid Tumors & Acute Myeloid Leukemia (AML) | Solid Tumors (RDEs): ORR 10.3%; AML (RDEs): ORR 4.2% - 22.2% | [9] |
| Navtemadlin | NCT03217266 | Soft Tissue Sarcoma | Well-tolerated in combination with radiotherapy. | |
| BOREAS (Phase III) | Myelofibrosis (JAK inhibitor R/R) | Improved spleen volume and symptom scores vs. best available therapy. | [13] | |
| Alrizomadlin | NCT03611868 | Melanoma & other solid tumors (combo with Pembrolizumab) | Melanoma: Confirmed ORR 13%; Cutaneous & Uveal Melanoma: Confirmed ORR 24% & 9% respectively. | |
| Phase II | Advanced Cancers | Monotherapy in ACC: ORR 16.7%, DCR 100%. | ||
| BI-907828 | NCT03449381 | Solid Tumors | DDLPS: DCR 88.9%, mPFS 8.1 months. | [1][3] |
| Milademetan | NCT01877382 | Solid Tumors & Lymphomas | DDLPS (intermittent schedule): DCR 62.0%, mPFS 7.4 months. | [6] |
| MANTRA-2 (Phase II) | MDM2-amplified, TP53-WT Solid Tumors | Best Overall Response 19.4% (1 confirmed PR, 5 unconfirmed PRs). | [14][15] |
Table 4: Common Treatment-Related Adverse Events (TRAEs) of MDM2 Inhibitors
| Inhibitor | Common TRAEs (Any Grade) | Common Grade ≥3 TRAEs | Reference |
| This compound | Thrombocytopenia, Nausea, Vomiting, Diarrhea, Fatigue | Thrombocytopenia, Neutropenia | [9] |
| Navtemadlin | Nausea, Diarrhea, Vomiting | Thrombocytopenia, Neutropenia | [13] |
| Alrizomadlin | Nausea, Thrombocytopenia, Vomiting, Fatigue, Decreased Appetite, Diarrhea | Thrombocytopenia, Neutropenia, Anemia | |
| BI-907828 | Nausea, Vomiting | Thrombocytopenia, Neutropenia | [3] |
| Milademetan | Thrombocytopenia, Nausea, Anemia, Neutropenia | Thrombocytopenia, Neutropenia, Anemia | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MDM2 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: A typical workflow for a cell viability MTT assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the MDM2 inhibitor or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for detecting apoptosis by Annexin V/PI staining.
Protocol:
-
Treat cells with the MDM2 inhibitor at the desired concentration and for the specified time.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are Annexin V-positive and PI-positive.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of MDM2 inhibitors in a living organism.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the MDM2 inhibitor or vehicle control orally or via intraperitoneal injection according to the specified dosing schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
This compound and other MDM2 inhibitors have demonstrated promising preclinical and clinical activity in various cancers with wild-type TP53. While all these agents share a common mechanism of action, there are potential differences in their potency, selectivity, pharmacokinetic properties, and safety profiles. Head-to-head clinical trials are lacking, making direct comparisons challenging. The choice of an MDM2 inhibitor for a specific clinical application will likely depend on the tumor type, the patient's molecular profile, and the tolerability of the specific agent. Further research, including combination studies and the identification of predictive biomarkers, will be crucial to optimize the therapeutic potential of this class of drugs.
References
- 1. onclive.com [onclive.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
- 15. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
Siremadlin versus Idasanutlin in acute myeloid leukemia models
A Comparative Guide to MDM2 Inhibitors in Acute Myeloid Leukemia Models
In the landscape of targeted therapies for acute myeloid leukemia (AML), the reactivation of the p53 tumor suppressor pathway by inhibiting its primary negative regulator, MDM2, has emerged as a promising strategy. Among the clinical contenders in this class of drugs are Siremadlin (HDM201) and Idasanutlin (RG7388). This guide provides a comprehensive comparison of their performance in preclinical AML models, supported by experimental data, to aid researchers and drug development professionals in understanding their relative strengths and potential applications.
Mechanism of Action: A Shared Strategy
Both this compound and Idasanutlin are orally bioavailable small molecule inhibitors that function by binding to the p53-binding pocket of MDM2.[1] This action disrupts the MDM2-p53 interaction, preventing the ubiquitination and subsequent proteasomal degradation of p53.[1][2] The stabilized p53 is then free to accumulate in the nucleus, where it can transcriptionally activate its target genes, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] While their fundamental mechanism is the same, preclinical data suggests potential differences in their potency.
Preclinical Efficacy in AML Models
Direct head-to-head preclinical studies of this compound and Idasanutlin are limited. However, data from separate studies allow for an indirect comparison of their activity in AML cell lines and in vivo models.
In Vitro Activity
A study by Seipel et al. (2018) directly compared the in vitro efficacy of this compound (NVP-HDM201) and Idasanutlin (RG7388) in TP53 wild-type AML cell lines. The results indicate that this compound is more potent than Idasanutlin in these cell lines.[3]
| Cell Line | Drug | IC50 (nM) |
| MOLM-13 | This compound (NVP-HDM201) | ~10 |
| Idasanutlin (RG7388) | ~50 | |
| MV4-11 | This compound (NVP-HDM201) | ~20 |
| Idasanutlin (RG7388) | ~100 | |
| Data extracted from dose-response curves in Seipel K, et al. Haematologica. 2018.[3] |
In Vivo Studies
For Idasanutlin, preclinical studies have demonstrated its in vivo efficacy. For instance, in combination with venetoclax, it has shown superior anti-tumor effects in both subcutaneous and orthotopic AML models.[4]
Clinical Landscape in AML
Both this compound and Idasanutlin have advanced to clinical trials for AML, both as monotherapy and in combination with other agents like venetoclax or conventional chemotherapy.
This compound (HDM201):
-
A first-in-human Phase I study showed preliminary anti-leukemic activity in patients with relapsed/refractory AML.[5]
-
Ongoing clinical trials are evaluating this compound in combination with venetoclax and azacitidine for AML patients ineligible for intensive chemotherapy.[6]
Idasanutlin (RG7388):
-
Early phase trials demonstrated clinical responses in AML, both as a single agent and in combination with cytarabine.[4]
-
A Phase III trial (MIRROS) evaluating Idasanutlin in combination with cytarabine in relapsed/refractory AML was terminated for futility as it did not meet the primary endpoint of improving overall survival.
Experimental Protocols
Below are detailed methodologies for key experiments typically used to evaluate MDM2 inhibitors in AML models.
Cell Viability Assay (MTT Assay)
This protocol is adapted for suspension AML cell lines.
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add serial dilutions of this compound or Idasanutlin to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat AML cells with the desired concentrations of this compound or Idasanutlin for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining. FITC-positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Western Blot for p53 Pathway Activation
This technique is used to detect changes in protein levels of p53 and its downstream targets.
-
Cell Lysis: After drug treatment, lyse the AML cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
Both this compound and Idasanutlin are potent MDM2 inhibitors that effectively reactivate the p53 pathway in preclinical AML models. Available in vitro data suggests that this compound may have a higher potency than Idasanutlin in AML cell lines. While both have shown promise in preclinical and early clinical studies, the clinical development of Idasanutlin in AML has faced setbacks. The ongoing clinical trials for this compound, particularly in combination with other targeted agents, will be crucial in determining its future role in the treatment of AML. Researchers should consider the available preclinical potency data and the differing clinical trajectories of these two agents when designing future studies in this space.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Tumor Efficacy of Siremadlin and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a promising strategy in oncology to enhance anti-tumor activity and overcome resistance. This guide provides a comprehensive assessment of the synergistic effects of Siremadlin (HDM201), an MDM2 inhibitor, with PARP inhibitors, focusing on the preclinical evidence supporting this combination.
Mechanism of Action: A Dual Assault on Cancer Cells
This compound is a potent and selective inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound prevents the degradation of the tumor suppressor protein p53.[1][2] This leads to the accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
PARP (Poly ADP-ribose polymerase) inhibitors block the function of PARP enzymes, which are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage, genomic instability, and ultimately cell death through a concept known as synthetic lethality.
The combination of this compound and a PARP inhibitor, such as Olaparib, has demonstrated a synergistic anti-tumoral response in p53 wild-type rhabdomyosarcoma models.[1][3][4] The proposed mechanism for this synergy involves the this compound-induced activation of p53, which enhances the cytotoxic effects of PARP inhibition.[1][3][4]
In Vitro Performance: Enhanced Cancer Cell Killing
Recent studies have demonstrated the potent synergistic effects of combining this compound with the PARP inhibitor Olaparib in p53 wild-type rhabdomyosarcoma (RMS) cell lines.[1][3][4] This combination leads to a significant reduction in cell viability, a marked increase in apoptosis, and notable alterations in cell cycle progression compared to either agent alone.
Comparative Analysis of Cell Viability
The synergistic interaction between this compound and Olaparib results in a significant decrease in cancer cell viability. This is often quantified using the Bliss independence model, where a synergy score is calculated.
| Treatment Group | Cell Line | Observed Effect | Synergy Score |
| This compound + Olaparib | p53 WT RMS | Significant decrease in cell viability compared to single agents.[1][3][4] | Synergistic |
Induction of Apoptosis
The combination therapy has been shown to substantially increase the percentage of apoptotic cells. This is a key indicator of the enhanced efficacy of the combined treatment in inducing programmed cell death in cancer cells.
| Treatment Group | Cell Line | Apoptosis Analysis | Key Findings |
| This compound | p53 WT RMS | Annexin V/PI Staining | Moderate increase in apoptosis. |
| Olaparib | p53 WT RMS | Annexin V/PI Staining | Minor increase in apoptosis. |
| This compound + Olaparib | p53 WT RMS | Annexin V/PI Staining | Significant synergistic increase in apoptotic cells.[1][3][4] |
Cell Cycle Arrest
The combination of this compound and Olaparib induces a more pronounced cell cycle arrest, primarily at the G2/M phase, compared to single-agent treatment. This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
| Treatment Group | Cell Line | Cell Cycle Phase | Effect |
| This compound | p53 WT RMS | G1 | Induction of G1 arrest. |
| Olaparib | p53 WT RMS | G2/M | Induction of G2/M arrest. |
| This compound + Olaparib | p53 WT RMS | G2/M | Potentiated G2/M arrest.[5] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The synergistic effects observed in vitro have been validated in preclinical in vivo models. The combination of this compound and Olaparib has been shown to significantly inhibit tumor growth in xenograft models of p53 wild-type rhabdomyosarcoma.
| Treatment Group | Xenograft Model | Tumor Growth Inhibition | Overall Survival |
| Control | p53 WT RMS | - | - |
| This compound | p53 WT RMS | Moderate inhibition | Increased |
| Olaparib | p53 WT RMS | Moderate inhibition | Increased |
| This compound + Olaparib | p53 WT RMS | Significant synergistic inhibition[1][3][4] | Significantly prolonged[1][3][4] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of synergistic action between this compound and PARP inhibitors.
Caption: General experimental workflow for assessing drug synergy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Plate p53 wild-type rhabdomyosarcoma cells (e.g., RH36) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Treat cells with a dose range of this compound, Olaparib, or the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) for each treatment. Synergy is calculated using models such as the Bliss independence model.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Olaparib, or the combination for 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The combination of this compound and PARP inhibitors represents a promising therapeutic strategy for p53 wild-type cancers. The synergistic effects observed in preclinical models, characterized by enhanced cell killing, increased apoptosis, and pronounced cell cycle arrest, provide a strong rationale for further clinical investigation. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate this combination in various cancer models.
References
- 1. researchgate.net [researchgate.net]
- 2. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Validating p53 Pathway Activation by Siremadlin: An RNA-Seq-Based Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing RNA sequencing (RNA-seq) to validate the activation of the p53 signaling pathway by Siremadlin (HDM201). We offer a comparative analysis of this compound against other MDM2 inhibitors, detailed experimental protocols, and expected data outcomes to support the mechanistic investigation of this promising anti-cancer agent.
Introduction to this compound and the p53 Pathway
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage.[1][2][3] Upon activation, p53 can induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis (programmed cell death), thereby preventing the proliferation of damaged cells.[2][3] The activity and stability of p53 are tightly regulated, primarily through its interaction with the murine double minute 2 (MDM2) protein.[4][5] MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and thus keeping its levels low in normal, unstressed cells.[4][5]
In many cancers with wild-type TP53, the p53 pathway is often inactivated by the overexpression of MDM2.[5] This makes the p53-MDM2 interaction a compelling target for cancer therapy. This compound (HDM201) is a potent and selective small-molecule inhibitor of the p53-MDM2 interaction.[6] By binding to the p53-binding pocket of MDM2, this compound disrupts this interaction, leading to the stabilization and accumulation of p53.[4][6][7] This, in turn, activates the p53 signaling pathway, resulting in the transcription of p53 target genes that drive anti-tumor responses like cell cycle arrest and apoptosis.[4] Validating this on-target effect is crucial, and RNA-seq provides a powerful, unbiased, and genome-wide approach to confirm the activation of the p53 transcriptional program.
Comparison of this compound with Alternative MDM2 Inhibitors
This compound is one of several MDM2 inhibitors that have been developed. A comparison with other well-characterized molecules highlights its potency and selectivity.
| Compound | Potency (IC50) | Selectivity | Clinical Status (as of late 2025) | Key Features |
| This compound (HDM201) | Low nM range | High selectivity for MDM2 over MDM4 (>10,000-fold)[6] | Phase I/II clinical trials for various solid and hematologic malignancies[4][5] | Orally bioavailable, potent induction of p53-dependent apoptosis.[6] |
| Idasanutlin (RG7388) | Low nM range | High selectivity for MDM2 | Investigated in clinical trials, particularly for AML. | Second-generation Nutlin-class inhibitor with improved potency and bioavailability.[8] |
| Navtemadlin (KRT-232/AMG-232) | Low nM range | High selectivity for MDM2 | Clinical trials for various cancers, including solid tumors and hematologic malignancies. | Potent and selective, with demonstrated clinical activity. |
| Milademetan (DS-3032b) | Low nM range | High selectivity for MDM2 | Advanced clinical trials for specific cancer types. | Shows efficacy in p53 wild-type tumors. |
Table 1: Comparison of this compound with other selective MDM2 inhibitors. Data compiled from publicly available literature and clinical trial information.
Experimental Validation Using RNA-Seq
RNA-seq is a powerful technique to globally assess the transcriptional changes induced by a compound. In the context of this compound, it can be used to confirm the activation of the p53 pathway by identifying the upregulation of known p53 target genes.
-
Cell Culture and Treatment:
-
Select a cancer cell line with wild-type TP53 status (e.g., HCT116, SJSA-1).
-
Seed cells in appropriate culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a predetermined concentration of this compound (e.g., IC50 value or a concentration known to induce a biological effect, such as 1 µM) and a vehicle control (DMSO) in biological triplicates.
-
Incubate the cells for a specific time course (e.g., 6, 12, and 24 hours) to capture early and late transcriptional responses.
-
-
RNA Extraction and Quality Control:
-
Harvest the cells by lysis using a suitable buffer (e.g., TRIzol or a kit-based lysis buffer).
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure a high RNA Integrity Number (RIN) > 8.
-
-
RNA-Seq Library Preparation and Sequencing:
-
Prepare indexed, stranded mRNA-seq libraries from high-quality total RNA (typically 100-1000 ng) using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[9] This involves poly-A selection of mRNA, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform quality control on the prepared libraries to assess their size distribution and concentration.
-
Pool the libraries and perform high-throughput, paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a sufficient read depth (e.g., >20 million reads per sample).
-
RNA-Seq Data Analysis and Expected Outcomes
The analysis of the RNA-seq data is a critical step in validating p53 pathway activation. The goal is to identify genes that are differentially expressed upon this compound treatment and to determine if these genes are enriched for p53 targets.
Upon treatment with this compound, a robust upregulation of canonical p53 target genes is expected in TP53 wild-type cells.[4][10] The table below lists key genes and their functions that are anticipated to be significantly upregulated.
| Gene Symbol | Function | Expected Outcome |
| CDKN1A (p21) | Cell cycle arrest at the G1/S checkpoint.[3] | Strong upregulation. |
| MDM2 | Negative feedback regulator of p53.[5] | Upregulation as part of the negative feedback loop. |
| BAX | Pro-apoptotic BCL-2 family member.[2] | Upregulation, indicating induction of apoptosis. |
| PUMA (BBC3) | Pro-apoptotic BCL-2 family member. | Upregulation. |
| NOXA (PMAIP1) | Pro-apoptotic BCL-2 family member. | Upregulation. |
| GDF15 | Stress-responsive cytokine, a known p53 target.[5] | Upregulation, often used as a pharmacodynamic biomarker. |
| FAS | Death receptor involved in apoptosis. | Upregulation. |
| GADD45A | Involved in DNA repair and cell cycle control. | Upregulation. |
Table 2: Key p53 target genes expected to be upregulated following this compound treatment.
-
Differential Expression Analysis: A comparison between this compound-treated and vehicle-treated samples should reveal a set of significantly upregulated and downregulated genes.
-
Pathway Analysis: Gene Set Enrichment Analysis (GSEA) or similar pathway analysis tools should show significant enrichment of the "p53 signaling pathway" and related processes such as "apoptosis" and "cell cycle arrest".
-
Validation: The upregulation of key p53 target genes identified by RNA-seq should be validated by an orthogonal method, such as quantitative real-time PCR (qRT-PCR) or Western blotting for the corresponding proteins (e.g., p53, p21, and cleaved PARP).
Conclusion
RNA-seq is an indispensable tool for validating the mechanism of action of targeted therapies like this compound. By providing a global, unbiased view of the transcriptional landscape, it allows for robust confirmation of on-target p53 pathway activation. The expected outcome is a clear and significant upregulation of a canonical set of p53 target genes, providing strong preclinical evidence to support further drug development. This guide provides a framework for designing, executing, and interpreting such validation studies, ultimately contributing to a deeper understanding of this compound's anti-cancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Use of RNA-Seq and a Transgenic Mouse Model to Identify Genes Which May Contribute to Mutant p53-Driven Prostate Cancer Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 drives a transcriptional program that elicits a non-cell-autonomous response and alters cell state in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Siremadlin's Potency Benchmarked Against Second-Generation MDM2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that inhibit the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein has marked a significant advancement in targeted cancer therapy. By disrupting this interaction, MDM2 inhibitors can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. Siremadlin (HDM201) has emerged as a highly potent, second-generation MDM2 inhibitor. This guide provides an objective comparison of this compound's potency against other key second-generation MDM2 inhibitors, supported by experimental data and detailed methodologies.
Comparative Potency of Second-Generation MDM2 Inhibitors
The potency of MDM2 inhibitors can be evaluated at both the biochemical and cellular levels. Biochemical assays, such as Homogeneous Time-Resolved Fluorescence (HTRF) and Surface Plasmon Resonance (SPR), measure the direct binding affinity of the inhibitor to the MDM2 protein. Cellular assays, on the other hand, determine the concentration of the inhibitor required to elicit a biological response, such as inhibiting cell proliferation (e.g., IC50 or GI50 values).
The following table summarizes the available potency data for this compound and other prominent second-generation MDM2 inhibitors. It is important to note that direct head-to-head comparisons in the same study provide the most reliable data. Where such data is not available, values from different studies are presented, and readers should consider the potential for variability due to different experimental conditions.
| Inhibitor | Target(s) | Biochemical Potency (IC50/Ki) | Cellular Potency (IC50/GI50) | Reference |
| This compound (HDM201) | MDM2 | IC50 ≈ 2.1 nM[1] | ≤ 146 nM (in TP53 wild-type B cell lines)[2] | [1][2] |
| Idasanutlin (RG7388) | MDM2 | IC50 = 6 nM | Average IC50 = 30 nM (in p53 wild-type cancer cell lines) | [1] |
| Navtemadlin (AMG-232) | MDM2 | More potent than RG7112 | Reported to be very potent in vitro and in vivo | [3][4] |
| Milademetan (DS-3032b) | MDM2 | IC50 = 5.57 nM (HTRF) | - | |
| APG-115 | MDM2 | Ki < 1 nM | - |
Disclaimer: The presented values are collated from various sources and may not be directly comparable due to differences in experimental methodologies and conditions.
A recent study directly comparing this compound, Idasanutlin, and Navtemadlin in p53 wild-type rhabdomyosarcoma cell lines demonstrated that this compound and Idasanutlin exhibited lower IC50 values than Navtemadlin, indicating greater potency in this cellular context. The same study also highlighted this compound's enhanced selectivity for p53 wild-type cells over p53 mutant cells.[5]
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for assessing MDM2 inhibitors.
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for evaluating the potency of MDM2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the key assays used to determine the potency of MDM2 inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay is a robust method for measuring the binding affinity of an inhibitor to the MDM2-p53 interaction in a high-throughput format.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). One of the interacting partners (e.g., MDM2) is labeled with the donor, and the other (a p53-derived peptide) is labeled with the acceptor. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation: Recombinant GST-tagged MDM2 protein is labeled with an anti-GST antibody conjugated to Europium cryptate (donor). A biotinylated p53 peptide is complexed with streptavidin-XL665 (acceptor).
-
Assay Plate Setup: The assay is typically performed in a 384-well plate. A dilution series of the test compound (e.g., this compound) is added to the wells.
-
Incubation: The MDM2-donor complex and the p53-acceptor complex are added to the wells containing the test compound. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The fluorescence is read on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FRET signal, is determined by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of an inhibitor to its target.
Principle: One of the interacting molecules (ligand, e.g., a p53 peptide) is immobilized on a sensor chip. The other molecule (analyte, e.g., MDM2 protein) is flowed over the chip surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of a polarized light beam. This change is proportional to the mass of the bound analyte.
General Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated, and the p53 peptide is covalently immobilized onto the surface.
-
Binding Analysis: A solution containing the MDM2 protein is injected over the sensor surface at a constant flow rate. The association of MDM2 with the immobilized p53 is monitored in real-time.
-
Dissociation Analysis: A buffer solution without MDM2 is then flowed over the chip, and the dissociation of the MDM2-p53 complex is monitored.
-
Inhibition Assay: To determine the potency of an inhibitor, a pre-incubated mixture of MDM2 and the inhibitor (at various concentrations) is injected over the p53-functionalized surface. The reduction in the binding signal compared to MDM2 alone is used to calculate the inhibitory activity.
-
Data Analysis: The sensorgram data is fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. For inhibition assays, IC50 values can be determined.
Cell Viability Assay (e.g., CellTiter-Glo®)
Cellular assays are essential to determine the biological effect of an MDM2 inhibitor on cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to quantify the number of viable cells in culture.
Principle: This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.
General Protocol:
-
Cell Seeding: Cancer cells with wild-type p53 (and ideally, a control cell line with mutant or null p53) are seeded in a 96- or 384-well plate and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the MDM2 inhibitor is added to the cells, and the plates are incubated for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: The CellTiter-Glo® reagent is added directly to each well. This reagent lyses the cells, releasing ATP, and provides the necessary components for the luciferase reaction.
-
Signal Measurement: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescence values are normalized to untreated control cells. The IC50 (or GI50) value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is calculated by plotting the data on a dose-response curve.
Conclusion
This compound stands out as a highly potent second-generation MDM2 inhibitor with a picomolar range affinity for its target.[5] The available data suggests that its potency is comparable to or greater than other leading second-generation inhibitors. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of MDM2 inhibitors. As more direct comparative studies become available, a more definitive ranking of the potency of these promising therapeutic agents will emerge, further guiding their clinical development and application in oncology.
References
- 1. medkoo.com [medkoo.com]
- 2. Targeting the MDM2-p53 Interaction with this compound: A Promising Therapeutic Strategy for Treating TP53 Wild-Type Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Siremadlin
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of investigational compounds like Siremadlin is paramount. Adherence to proper protocols not only protects laboratory personnel but also mitigates environmental impact. This document provides a comprehensive guide to the proper disposal procedures for this compound, grounded in safety data and best practices for laboratory and chemical handling.
Essential Safety and Handling Information
This compound is a potent and selective inhibitor of the p53-MDM2 interaction, currently under investigation for its antitumor activity.[1][2][3] Due to its bioactive nature, specific precautions must be taken during handling and disposal.
Hazard Identification:
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[4]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[4]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[4]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[4]
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Safety goggles with side-shields.[4]
-
Hand Protection: Protective gloves.[4]
-
Skin and Body Protection: Impervious clothing.[4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust and aerosol formation.[4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An accessible safety shower and eye wash station are essential engineering controls.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C for 3 years; 4°C for 2 years | [1][3] |
| Storage Temperature (In Solvent) | -80°C for 2 years; -20°C for 1 year | [1] |
| Molecular Weight | 555.41 g/mol | [2] |
| Solubility in DMSO | ≥ 56.75 mg/mL (102.18 mM) | [1] |
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide clear, actionable guidance for the disposal of this compound in a laboratory setting. These steps are based on the compound's hazard profile and general principles of hazardous waste management.
Step 1: Decontamination of Labware and Surfaces
-
Prepare a Decontamination Solution: A solution of 70% ethanol or another suitable laboratory disinfectant should be used.
-
Clean Contaminated Surfaces: Thoroughly wipe down all surfaces, including the chemical fume hood, benchtops, and any equipment that may have come into contact with this compound.
-
Decontaminate Labware: All glassware, spatulas, and other reusable equipment should be soaked in the decontamination solution and then washed according to standard laboratory procedures.
-
Dispose of Cleaning Materials: Paper towels, bench protectors, and other disposable materials used for cleaning should be treated as contaminated waste and disposed of as outlined in Step 3.
Step 2: Management of Spills
In the event of a spill, immediate action is required to contain and clean the area.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[4]
-
Don Appropriate PPE: Wear the full complement of personal protective equipment as described above.
-
Contain the Spill: For powdered this compound, carefully cover the spill with an absorbent material designed for chemical spills to avoid raising dust. For solutions, use a liquid-binding material like diatomite or universal binders.[4]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[4]
-
Dispose of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
Step 3: Disposal of Unused this compound and Contaminated Waste
Proper disposal of unused this compound and any materials that have come into contact with it is critical.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and should clearly indicate the contents, including "this compound."
-
Solid Waste Disposal:
-
Unused Product: The original container with unused this compound should be placed in the hazardous waste container.
-
Contaminated Disposables: Items such as gloves, pipette tips, and absorbent pads that are contaminated with this compound should be collected in a sealed bag and placed in the designated hazardous waste container.[5]
-
-
Liquid Waste Disposal:
-
Stock Solutions: Unused stock solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Aqueous Waste: Aqueous waste containing this compound should also be collected in a designated hazardous liquid waste container. Avoid disposing of this compound down the drain to prevent environmental contamination.[4]
-
-
Final Disposal: The sealed and labeled hazardous waste containers should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]
Experimental Protocols and Signaling Pathways
Mechanism of Action: p53-MDM2 Inhibition
This compound functions by inhibiting the interaction between the tumor suppressor protein p53 and its primary negative regulator, Murine Double Minute 2 (MDM2).[7] Under normal conditions, MDM2 binds to p53, leading to its degradation.[7] By blocking this interaction, this compound stabilizes p53, allowing it to accumulate in cancer cells and trigger downstream pathways that lead to cell cycle arrest and apoptosis.[2][8]
Illustrative Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: A workflow diagram illustrating the decision-making process for the proper segregation and disposal of solid and liquid this compound waste.
This compound's Effect on the p53 Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound.
Caption: A diagram showing how this compound inhibits MDM2, leading to the stabilization of p53 and subsequent tumor-suppressive effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | MDM-2/p53 inhibitor | CAS 1448867-41-1 | antitumor activity | NVP-HDM201; NVP-HDM-201; HDM-201; HDM201 | InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. Results from a First-in-Human Phase I Study of this compound (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Essential Safety and Logistical Information for Handling Siremadlin
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like Siremadlin is paramount. This document provides procedural, step-by-step guidance for the use, storage, and disposal of this compound, ensuring the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1] The following table summarizes the required PPE.
| Equipment Type | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile).[1] | Prevents skin contact with the compound. |
| Skin and Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from contamination. |
| Respiratory Protection | A suitable respirator should be used when engineering controls are insufficient.[1] | Prevents inhalation of dust or aerosols. |
Note: This product contains no substances with occupational exposure limit values.[1]
Handling and Storage
Handling:
-
Avoid all contact with the skin and eyes, and prevent inhalation of dust and aerosols.[1]
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1]
-
Wash hands thoroughly after handling the compound.[1]
Storage:
-
Store in a well-ventilated and secure location.[1]
-
Keep the container tightly sealed to prevent contamination.[1]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure to this compound. The following diagram outlines the initial steps to be taken.
Caption: Emergency First Aid Procedures for this compound Exposure.
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Protect: Don full personal protective equipment, including respiratory protection.[1]
-
Contain: Prevent further leakage or spillage. Keep the product away from drains and water sources.[1]
-
Absorb: For liquid spills, use an inert, finely-powdered absorbent material such as diatomite or universal binders.[1]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials into a sealed container for proper disposal.[1]
Waste Disposal:
-
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1]
-
Do not dispose of this compound down the drain or in regular trash.[1]
Experimental Protocols Cited
While detailed, step-by-step experimental protocols are not available in the provided search results, the following methodologies are mentioned in the context of research involving this compound:
Cell Viability Assay (XTT): This assay is used to assess the cytotoxic effects of this compound on cell lines.
-
Cells are plated in 96-well plates at a specific density (e.g., 0.2 x 10^6 cells/mL) and incubated.[2]
-
The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[2]
-
The XTT assay kit is used to measure cell proliferation and viability, with results normalized to a control (e.g., DMSO).[2]
Immunoblotting: This technique is used to detect specific proteins in a sample.
-
Primary cells are seeded in a 6-well plate at a given density (e.g., 5 x 10^6 cells/mL).[2]
-
The cells are treated with this compound.[2]
-
Protein lysates are harvested at a specific time point (e.g., 24 hours) using a lysis buffer.[2]
-
The lysates are then processed for protein separation and detection.
Annexin V-FITC/PI Analysis: This method is used to detect apoptosis (programmed cell death).
-
Cells are seeded in a 24-well plate.[2]
-
After an equilibration period, the cells are treated with the drug for a set time (e.g., 48 hours).[2]
-
Following treatment, the cells are harvested, washed, and resuspended in a binding buffer.[2]
-
Apoptosis is then assessed using flow cytometry to analyze Annexin V and Propidium Iodide staining.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
